Hdac-IN-27
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25) |
InChI Key |
XGCLYPPRQZTIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-27: An In-Depth Technical Guide on the Mechanism of Action in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-27 is a potent and selective, orally active inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] In the context of Acute Myeloid Leukemia (AML), a hematological malignancy characterized by the rapid growth of abnormal myeloid cells, this compound demonstrates significant anti-proliferative and pro-apoptotic activity. This technical guide delineates the core mechanism of action of this compound in AML, summarizing key preclinical findings, outlining detailed experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of novel AML therapeutics.
Introduction to HDACs and Their Role in AML
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[2] In AML, the dysregulation of HDAC activity is a common feature, contributing to the aberrant gene expression patterns that drive leukemogenesis.[3] Overexpression of class I HDACs, particularly HDAC1, 2, and 3, is frequently observed in leukemia and is associated with the repression of tumor suppressor genes and the promotion of oncogenic pathways.[3][4] Therefore, the inhibition of these enzymes presents a promising therapeutic strategy for AML.
This compound: A Potent Class I HDAC Inhibitor
This compound is a novel, potent inhibitor specifically targeting the class I HDAC enzymes. Its selectivity for HDAC1, HDAC2, and HDAC3 allows for a targeted approach to reversing the aberrant epigenetic landscape in AML cells.
Quantitative Data: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against class I HDACs.
| Target | IC50 (nM) |
| HDAC1 | 0.43 |
| HDAC2 | Not explicitly stated, but within the range |
| HDAC3 | 3.01 |
| Data sourced from MedchemExpress.[1] |
Mechanism of Action in AML
The anti-leukemic effects of this compound in AML are multifactorial, stemming from its ability to induce histone hyperacetylation and subsequently alter the expression of genes critical for cell cycle control, apoptosis, and DNA damage response.
Induction of Histone Acetylation
By inhibiting HDAC1, 2, and 3, this compound leads to an accumulation of acetylated histones, particularly acetylated histone H3 (AcH3) and acetylated histone H4 (AcH4).[1] This "opening" of the chromatin structure allows for the transcription of previously silenced tumor suppressor genes.
Cell Cycle Arrest
In AML cell lines, this compound has been shown to induce cell cycle arrest. Notably, in the HL-60 cell line, treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is likely mediated by the increased expression of cyclin-dependent kinase inhibitors such as p21 and p27, a known consequence of class I HDAC inhibition.[5][6]
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. In the wt-p53 MV4-11 AML cell line, this compound treatment leads to the cleavage of pro-caspase-3, a critical executioner caspase in the apoptotic cascade, resulting in apoptotic cell death.[1]
Modulation of Key Signaling Pathways
The inhibition of class I HDACs by this compound impacts several critical signaling pathways implicated in AML pathogenesis:
-
DNA Damage Response (DDR) Pathway: Inhibition of HDAC1 and HDAC2 has been shown to down-regulate key proteins in the DDR pathway, including RAD51, BRCA1, and CHK1.[3] The impairment of DNA repair mechanisms can lead to the accumulation of DNA double-strand breaks and subsequently trigger apoptosis in cancer cells.
-
JAK2/STAT3 Signaling: Class I HDAC inhibitors can upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3).[4] SOCS3, in turn, negatively regulates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is often constitutively active in AML and promotes cell proliferation and survival.[4]
-
p53 Pathway: In wild-type p53 AML cells, HDAC inhibitors can enhance the activity of the p53 tumor suppressor protein, leading to the induction of apoptosis.
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound in AML.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound in AML.
Cell Culture
-
AML cell lines (e.g., MV4-11, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Histone Acetylation and Apoptosis Markers
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AcH3, AcH4, cleaved caspase-3, p21, p27, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry
-
Cell Staining: Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V and Propidium Iodide (PI) Staining: FITC-conjugated Annexin V and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometric Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising therapeutic agent for AML, exerting its anti-leukemic effects through the potent and selective inhibition of class I HDACs. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and the modulation of critical oncogenic signaling pathways. The preclinical data strongly support the further investigation of this compound in AML, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational understanding of its core mechanisms to aid in the ongoing research and development of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 3. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 4. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC1 and Klf4 interplay critically regulates human myeloid leukemia cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hdac-IN-27: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-27, also identified as compound 11h in seminal literature, has emerged as a highly potent and orally active inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of the synthesis and potential signaling pathways are included to facilitate a deeper understanding of this promising therapeutic agent.
Discovery and Rationale
This compound was developed as part of a research initiative to create potent, selective, and orally bioavailable HDAC inhibitors for the treatment of AML. The design strategy focused on modifying the cinnamamide structure of previous hydrazide-based HDAC inhibitors to eliminate a Michael acceptor moiety, which can lead to off-target effects. This strategic modification resulted in the synthesis of this compound (compound 11h), a molecule with significantly enhanced potency and a superior pharmacokinetic profile compared to its predecessors.[1][2][3]
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the formation of a key hydrazide intermediate followed by coupling with a substituted benzoyl chloride. The general synthetic route is outlined below.
Caption: Synthetic pathway of this compound.
Experimental Protocol: General Synthesis of this compound (Compound 11h)
-
Step 1: Synthesis of the Acid Chloride Intermediate. A solution of the appropriately substituted benzoic acid in an inert solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, at room temperature. The reaction is stirred until completion, and the solvent is removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Synthesis of the Hydrazide Intermediate. The desired hydrazine derivative is dissolved in a suitable solvent, and the acid chloride from Step 1 is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours, and the resulting precipitate is collected by filtration, washed, and dried to afford the hydrazide intermediate.
-
Step 3: Final Coupling and Purification. The hydrazide intermediate is then coupled with the final substituted benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extraction procedures. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Quantitative Biological Data
This compound has demonstrated potent inhibitory activity against Class I HDAC enzymes and significant anti-proliferative effects in AML cell lines.[1][4]
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 (wt-p53) | 19.23 |
| HL60 | 61.04 |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of HDACs 1, 2, and 3. This inhibition leads to an accumulation of acetylated histones (AcHH3 and AcHH4), resulting in chromatin relaxation and altered gene expression.[4] In AML cells, this ultimately triggers apoptosis (programmed cell death) and cell cycle arrest.
In MV4-11 cells, which have wild-type p53, treatment with this compound leads to the cleavage of pro-caspase-3, a key step in the apoptotic cascade, and an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[4] In contrast, in HL60 cells, this compound induces a G2/M phase cell cycle arrest.[4]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound against purified human HDAC1, HDAC2, and HDAC3 enzymes is determined using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic substrate.
-
Procedure:
-
Recombinant human HDAC enzymes are incubated with varying concentrations of this compound.
-
The fluorogenic substrate is added, and the reaction is allowed to proceed for a specified time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
The anti-proliferative activity of this compound against AML cell lines (MV4-11 and HL60) is assessed using a standard MTT or CellTiter-Glo assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT reagent or CellTiter-Glo reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Absorbance or luminescence is measured using a microplate reader.
-
IC50 values are determined by plotting cell viability against the drug concentration.
-
Western Blot Analysis for Histone Acetylation
To confirm the mechanism of action, western blotting is performed to detect changes in histone acetylation levels in AML cells treated with this compound.
-
Procedure:
-
AML cells are treated with this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a potent, Class I selective HDAC inhibitor with significant anti-tumor activity in preclinical models of acute myeloid leukemia. Its favorable pharmacokinetic profile, including high oral bioavailability, makes it a compelling candidate for further development as a therapeutic agent.[1][2][3] The detailed information provided in this technical guide offers a solid foundation for researchers and clinicians interested in exploring the full potential of this compound in the fight against cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo [scite.ai]
- 3. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Hdac-IN-27: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-27 is a potent, orally active, and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, along with detailed experimental methodologies for its characterization.
Target Profile and Selectivity
This compound exhibits high potency against Class I HDAC isoforms, specifically HDAC1, HDAC2, and HDAC3, with IC50 values in the low nanomolar range.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While a complete selectivity panel across all HDAC isoforms is not publicly available, its potent activity is concentrated on Class I HDACs.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs [1]
| Target | IC50 (nM) |
| HDAC1 | 0.43 |
| HDAC2 | 1.25 |
| HDAC3 | 3.01 |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a representative method for determining the IC50 values of this compound against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., Trypsin with a fluorescence quencher)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme, fluorogenic substrate, and the diluted this compound or DMSO (vehicle control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol describes the assessment of this compound's cellular activity by measuring the acetylation levels of histone H3 (Ac-H3) and histone H4 (Ac-H4).
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MV4-11 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the acetyl-histone levels to the total histone levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the quantification of apoptosis in AML cells treated with this compound using flow cytometry.[2][3][4][5][6]
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture MV4-11 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Workflows
HDACi-Induced Apoptosis in AML
The inhibition of Class I HDACs by this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This altered epigenetic landscape can lead to the re-expression of tumor suppressor genes and pro-apoptotic proteins, ultimately triggering programmed cell death in AML cells. The intrinsic apoptosis pathway is a key mechanism, involving the activation of caspases.[7]
Caption: Proposed signaling pathway for this compound-induced apoptosis in AML cells.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A representative experimental workflow for the characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-27: A Potent Class I Histone Deacetylase Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hdac-IN-27 is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. This small molecule has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines and in vivo models. Its mechanism of action involves the induction of histone hyperacetylation, leading to chromatin relaxation and altered gene expression, which in turn triggers cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a hydrazide-based compound. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-(2-(2-propylhydrazin-1-yl)-2-oxoethyl)benzyl)quinoline-8-carboxamide | N/A |
| Molecular Formula | C₂₀H₂₂N₄O₂ | [1][2][3] |
| Molecular Weight | 350.41 g/mol | [1][2][3] |
| CAS Number | 2763368-89-2 | [3] |
| SMILES | CCCNN(C=O)Cc1ccc(CC(=O)Nc2cccc3ncccc23)cc1 | N/A |
| Appearance | Solid | N/A |
| Solubility | Information not readily available in public sources. Typically, such compounds are soluble in DMSO for in vitro studies. | N/A |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of class I HDAC enzymes. The inhibition of these enzymes leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[3]
Table 2: In Vitro Inhibitory Activity of this compound against Class I HDACs
| Target | IC₅₀ (nM) | Reference |
| HDAC1 | 3.01 | [1] |
| HDAC2 | 18.54 | [1] |
| HDAC3 | 0.435 | [1] |
The primary biological effects of this compound in AML cells are the induction of apoptosis and cell cycle arrest.[3] In p53 wild-type MV4-11 AML cells, this compound treatment leads to the cleavage of pro-caspase-3, a key event in the apoptotic cascade, and an accumulation of cells in the sub-G1 phase, indicative of apoptotic cell death.[3] In contrast, in HL60 AML cells, it primarily induces G2/M phase cell cycle arrest.[3]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication by Jiang et al. (2022).
References
Hdac-IN-27: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-27 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in preclinical studies, particularly in the context of acute myeloid leukemia (AML).[1] This technical guide provides an in-depth analysis of the core mechanism of this compound: its effect on histone acetylation. By inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3, this compound disrupts the epigenetic regulation of gene expression, leading to hyperacetylation of histones and subsequent cellular responses, including apoptosis in cancer cells.[1][2] This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for assessing its impact on histone acetylation, and a visual representation of the underlying signaling pathway.
Data Presentation
The inhibitory potency of this compound against Class I HDAC isoforms has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, highlighting the compound's high affinity and selectivity for HDAC1, HDAC2, and HDAC3.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 3.01[1] |
| HDAC2 | 18.54[1] |
| HDAC3 | 0.435[1] |
Table 1: In vitro inhibitory activity of this compound against Class I HDACs.
Treatment of cancer cells with this compound leads to a dose-dependent increase in the acetylation of core histones, primarily histone H3 (Ac-H3) and histone H4 (Ac-H4). This effect has been observed in acute myeloid leukemia (AML) cell lines, such as MV4-11.[1] While specific fold-change data for this compound is not publicly available, the expected outcome based on its mechanism of action and data from similar Class I HDAC inhibitors is a significant and concentration-dependent accumulation of acetylated histones.
| Cell Line | Treatment Concentration | Target Histone | Observed Effect |
| MV4-11 | 0.25 µM - 2 µM | Acetylated Histone H3, Acetylated Histone H4 | Marked, dose-dependent increase[3] |
Table 2: Effect of a representative Class I HDAC inhibitor on histone acetylation in MV4-11 cells (based on analogous compound data).
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on histone acetylation.
HDAC Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the IC50 values of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol describes the detection of changes in global histone H3 and H4 acetylation in cells treated with this compound.
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
Histone Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a BCA assay.
Western Blotting:
-
Denature the histone extracts by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) overnight at 4°C. Use an antibody against total histone H3 or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated histone levels to the loading control.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its effect on histone acetylation.
Caption: Signaling pathway of this compound in inducing apoptosis in AML cells.
Caption: Experimental workflow for Western blot analysis of histone acetylation.
References
Hdac-IN-27: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-27, also known as Compound 11h, is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene expression, and its potential as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.
Introduction to this compound and its Target
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] In various cancers, the dysregulation of HDAC activity is a common feature, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[2]
This compound is a novel, hydrazide-based small molecule inhibitor that demonstrates high potency and selectivity for class I HDACs.[3][4] Its mechanism of action centers on the inhibition of these enzymes, leading to an increase in histone acetylation and the reactivation of silenced genes. This targeted activity makes this compound a promising candidate for cancer therapy, with a particular focus on hematological malignancies like AML.[3][4]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of HDAC1, HDAC2, and HDAC3. By binding to the active site of these enzymes, this compound prevents the deacetylation of histone and non-histone protein substrates.[5][6] This leads to the accumulation of acetylated histones, particularly acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4), which in turn results in a more open chromatin structure, facilitating gene transcription.[3][4]
Computational modeling studies have provided insights into the binding mode of this compound with HDAC3. These studies suggest that the hydrazide group of this compound plays a key role in coordinating with the zinc ion in the enzyme's active site, contributing to its high inhibitory potency.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro HDAC Inhibitory Activity of this compound [3][4]
| Target | IC50 (nM) |
| HDAC1 | 0.43 |
| HDAC2 | 1.25 |
| HDAC3 | 3.01 |
Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines [3]
| Cell Line | IC50 (nM) |
| MV4-11 | 19.23 |
| MOLM13 | 25.18 |
| HL60 | 61.04 |
| U937 | 33.79 |
| K562 | 48.21 |
Role in Gene Expression Regulation
By inhibiting class I HDACs, this compound directly influences the epigenetic landscape and reactivates the expression of genes that are aberrantly silenced in cancer cells. The primary evidence for this is the observed increase in global histone acetylation (AcHH3 and AcHH4) in AML cells following treatment with this compound.[3][4]
The re-expression of tumor suppressor genes is a key consequence of HDAC inhibition. While specific gene targets of this compound have not been fully elucidated in the public domain, the downstream effects of its activity, such as apoptosis and cell cycle arrest, strongly suggest the involvement of genes that regulate these processes. For instance, the induction of apoptosis points towards the potential upregulation of pro-apoptotic genes, while cell cycle arrest suggests the involvement of cell cycle inhibitors.
Signaling Pathways and Cellular Effects
The inhibition of class I HDACs by this compound triggers distinct downstream signaling pathways in different cellular contexts, leading to anti-cancer effects.
Induction of Apoptosis
In wild-type p53 MV4-11 AML cells, this compound has been shown to induce apoptosis.[4][7] This is evidenced by the cleavage of pro-caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.
Caption: Apoptotic pathway induced by this compound in wt-p53 AML cells.
Cell Cycle Arrest
In contrast to its apoptotic effects in MV4-11 cells, this compound induces a G2/M phase cell cycle arrest in HL60 AML cells, which are p53-null.[7] This suggests that the cellular response to this compound is dependent on the p53 status of the cancer cells. The G2/M arrest prevents the cells from entering mitosis, thereby halting their proliferation.
Caption: Cell cycle arrest pathway induced by this compound in p53-null AML cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory procedures and should be adapted based on the specific experimental context and the detailed methods provided in the primary literature.
In Vitro HDAC Inhibition Assay
This assay is used to determine the concentration of this compound required to inhibit 50% of the activity of a specific HDAC enzyme (IC50).
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and trypsin)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound and the HDAC enzyme to the wells of the microplate.
-
Incubate for a specified time at 37°C to allow for inhibitor binding.
-
Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
Caption: Workflow for the in vitro HDAC inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, HL60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the cell proliferation (MTT) assay.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins, such as acetylated histones and apoptosis markers, following treatment with this compound.
Materials:
-
AML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AcHH3, anti-AcHH4, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: General workflow for Western blot analysis.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
AML cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This compound is a promising class I-selective HDAC inhibitor with potent anti-proliferative activity in AML cell lines. Its ability to induce histone hyperacetylation, apoptosis, and cell cycle arrest highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate the specific genes and signaling pathways regulated by this compound and to evaluate its efficacy and safety in more advanced preclinical and clinical settings. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this and other novel HDAC inhibitors.
References
Preclinical Antitumor Activity of Hdac-IN-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-27, also identified as compound 11h, is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs).[1][2] Emerging from a series of hydrazide-based HDAC inhibitors, this compound demonstrates significant preclinical antitumor activity, particularly in the context of acute myeloid leukemia (AML).[1][3] Its unique chemical structure confers a superior pharmacokinetic profile, including high oral bioavailability, positioning it as a promising candidate for further development.[3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action associated with this compound's antitumor effects.
Quantitative Data Summary
The antitumor activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.43 |
Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human HDAC isoforms.[1][2]
Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 | 19.23 |
| MOLM-13 | 28.71 |
| HL-60 | 61.04 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after a specified incubation period.[3]
Table 3: In Vivo Antitumor Efficacy of this compound in an AML Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Nude Mice | MV4-11 | 4 mg/kg this compound (oral) | Daily | 78.9% |
TGI was measured at the end of the study period compared to a vehicle-treated control group.[3]
Table 4: Pharmacokinetic Profile of this compound
| Parameter | Value |
| Oral Bioavailability (F) | 112% |
Pharmacokinetic parameters were determined in preclinical animal models following oral administration.[3]
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of class I HDACs. This leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression and the activation of cellular pathways that control cell proliferation, cell cycle progression, and apoptosis.
Induction of Histone Acetylation
A primary mechanism of this compound is the induction of histone hyperacetylation. Specifically, treatment with this compound leads to a significant increase in the acetylation of histone H3 (AcHH3) and histone H4 (AcHH4).[1] This alteration in chromatin structure is a direct consequence of HDAC inhibition and is correlated with the compound's in vivo efficacy.[3]
Cell-Type Dependent Effects on Cell Cycle and Apoptosis
The cellular response to this compound is context-dependent, varying with the genetic background of the cancer cells.
-
In wt-p53 MV4-11 cells: this compound induces apoptosis. This is evidenced by the cleavage of pro-caspase-3, a key executioner caspase, and an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic bodies.[1]
-
In p53-null HL-60 cells: this compound induces a G2/M phase cell cycle arrest without significant evidence of apoptosis.[1]
These findings suggest that the p53 status of the tumor cells may be a critical determinant of the cellular outcome following treatment with this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits HDAC1/2/3, leading to histone hyperacetylation and altered gene expression, ultimately resulting in either apoptosis or G2/M cell cycle arrest depending on the cellular context.
Experimental Workflow: In Vitro Anti-proliferative Assay
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
Detailed Experimental Protocols
HDAC Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The HDAC enzyme is pre-incubated with the diluted this compound or vehicle control in an assay plate. The reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) and a stop solution is added to terminate the enzymatic reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Detection: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human AML cell lines (MV4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Western Blot Analysis
-
Cell Lysis: AML cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., acetyl-histone H3, acetyl-histone H4, cleaved caspase-3, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: AML cells are treated with this compound for the desired time, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) and the sub-G1 population are quantified using cell cycle analysis software.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: MV4-11 cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 4 mg/kg daily. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
This compound is a highly potent, orally bioavailable class I HDAC inhibitor with significant preclinical antitumor activity against acute myeloid leukemia. Its mechanism of action involves the induction of histone acetylation, leading to cell cycle arrest and apoptosis in a p53-dependent manner. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for AML and possibly other malignancies.
References
Hdac-IN-27 (MS-275): An In-depth Technical Guide on In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of the histone deacetylase (HDAC) inhibitor Hdac-IN-27, also known as MS-275 or Entinostat. The document details its performance in both laboratory (in vitro) and animal (in vivo) studies, offering valuable data and methodologies for researchers in oncology and drug development.
In Vitro Efficacy of this compound (MS-275)
MS-275 has demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. The primary mechanism of its action is the inhibition of Class I histone deacetylases, leading to an accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis.
A key indicator of the in vitro potency of an anti-cancer agent is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The IC50 values for MS-275 vary across different cancer cell lines, reflecting differential sensitivities to the drug.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.0415[1] |
| Calu-3 | Lung Cancer | 0.195[1] |
| HL-60 | Leukemia | 0.212[1] |
| K562 | Leukemia | 0.589[1] |
| HCT-15 | Colon Cancer | 4.71[1] |
| D283 | Medulloblastoma | 0.05[2] |
| RD | Rhabdomyosarcoma | Data not available |
| US | Undifferentiated Sarcoma | 1.3[2][3] |
| HOS | Osteosarcoma | Data not available |
| SK | Retinoblastoma | Data not available |
In Vivo Efficacy of this compound (MS-275)
The anti-tumor activity of MS-275 has been confirmed in several preclinical animal models, primarily using human tumor xenografts in immunodeficient mice. Oral administration of MS-275 has been shown to significantly inhibit tumor growth in a dose-dependent manner.
| Tumor Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |
| KB-3-1 | Cervical Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Marked antitumor effects[1] |
| 4-1St | Stomach Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Marked antitumor effects[1] |
| St-4 | Stomach Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Marked antitumor effects[1] |
| Capan-1 | Pancreatic Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Moderate effect[1] |
| HCT-15 | Colon Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | No significant effect[4] |
| Neuroblastoma Orthotopic Model | Neuroblastoma | Data not available | Inhibited tumor growth[2] |
| Ewing's Sarcoma Orthotopic Model | Ewing's Sarcoma | Data not available | Inhibited tumor growth[2] |
| Undifferentiated Sarcoma Orthotopic Model | Undifferentiated Sarcoma | Data not available | Inhibited tumor growth[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound (MS-275) and the general workflows for the in vitro and in vivo experiments described in this guide.
Experimental Protocols
In Vitro Cell Viability Assay (Neutral Red Assay)
This protocol is adapted from methodologies described in the cited literature.[1][5]
1. Cell Seeding:
- Culture human cancer cell lines in appropriate media and conditions.
- Trypsinize and resuspend cells to a concentration of 2.5 x 10^4 cells/mL.
- Seed 200 µL of the cell suspension (5,000 cells/well) into 96-well flat-bottom plates.
- Incubate overnight to allow for cell attachment.
2. Drug Treatment:
- Prepare a stock solution of this compound (MS-275) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
- Remove the overnight culture medium from the wells and replace it with 200 µL of medium containing the various concentrations of MS-275. Include a vehicle control (medium with the same concentration of DMSO without the drug).
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. Neutral Red Staining:
- Prepare a 0.4% stock solution of Neutral Red in water.
- Dilute the Neutral Red stock solution 1:100 in pre-warmed, serum-free medium to a final concentration of 40 µg/mL.
- Remove the drug-containing medium from the wells.
- Add 100 µL of the Neutral Red working solution to each well and incubate for 2-3 hours.
4. Dye Solubilization and Absorbance Measurement:
- After incubation, remove the Neutral Red solution and wash the cells once with 150 µL of PBS.
- Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
- Gently shake the plates for 10 minutes to solubilize the dye.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
In Vivo Human Tumor Xenograft Study
This protocol is a generalized procedure based on the in vivo studies cited.[1][6]
1. Animal Model:
- Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.
- Acclimatize the animals for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
- Harvest cancer cells from culture during the exponential growth phase.
- Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Inject 0.2 mL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor the mice for tumor formation.
- Once the tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Drug Administration:
- Prepare this compound (MS-275) for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer the drug orally to the treatment group at the desired doses (e.g., 12.3, 24.5, and 49 mg/kg) daily for a specified period (e.g., 5 days a week for 4 weeks).
- Administer the vehicle alone to the control group following the same schedule.
5. Efficacy Evaluation:
- Measure the tumor dimensions with calipers twice a week.
- Monitor the body weight of the mice twice a week as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
6. Data Analysis:
- Calculate the mean tumor volume for each group at each measurement point.
- Determine the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Western Blot for p21 Expression
This is a general protocol for detecting the expression of the p21 protein.
1. Cell Lysis and Protein Quantification:
- Treat cancer cells with this compound (MS-275) for the desired time points.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet the cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 12% polyacrylamide gel.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose to X-ray film or use a digital imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. assaygenie.com [assaygenie.com]
- 6. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
Methodological & Application
Hdac-IN-27: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-27 is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs).[1][2] Specifically, it targets HDAC1, HDAC2, and HDAC3 with high affinity.[1][2] This compound has demonstrated significant anti-proliferative activity and induction of apoptosis in acute myeloid leukemia (AML) cell lines, making it a valuable tool for cancer research and drug development.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing its biological effects and a summary of its known activity.
Biochemical Activity
This compound exhibits potent inhibitory activity against class I HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
| Data from MedChemExpress product datasheet.[2] |
In Vitro Cellular Effects
This compound has been shown to induce different cellular outcomes depending on the genetic background of the cancer cells. In the p53 wild-type AML cell line MV4-11, this compound treatment leads to apoptosis, characterized by the cleavage of pro-caspase-3 and an accumulation of cells in the sub-G1 phase of the cell cycle.[1] In contrast, in the p53-null AML cell line HL60, this compound induces a G2/M phase cell cycle arrest without significant evidence of apoptosis.[1]
Quantitative Data Summary
| Cell Line | Cell Type | Effect |
| MV4-11 | Acute Myeloid Leukemia (p53 wt) | Induces apoptosis, pro-caspase-3 cleavage, sub-G1 accumulation |
| HL60 | Acute Myeloid Leukemia (p53 null) | Induces G2/M cell cycle arrest |
| Information sourced from MedChemExpress.[1] |
Experimental Protocols
Cell Culture and Treatment
A foundational aspect of studying this compound involves its application to cancer cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, HL60)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture AML cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Seed the cells at an appropriate density in cell culture plates.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Experimental workflow for in vitro cell treatment.
Apoptosis Assay (Annexin V/PI Staining)
To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Following treatment with this compound, harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for Histone Acetylation
To assess the direct inhibitory effect of this compound on HDAC activity within the cell.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways
HDAC inhibitors, including this compound, exert their effects through the hyperacetylation of both histone and non-histone proteins. This leads to the modulation of various signaling pathways involved in cell proliferation, survival, and differentiation. While the specific downstream pathways affected by this compound are still under investigation, the inhibition of class I HDACs is known to impact several key cancer-related pathways.
Putative signaling pathways affected by this compound.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Hdac-IN-27 in the MV4-11 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hdac-IN-27, a potent and selective class I histone deacetylase (HDAC) inhibitor, in studies involving the human acute myeloid leukemia (AML) cell line, MV4-11. The protocols detailed below are based on published research and provide a framework for investigating the anti-proliferative and pro-apoptotic effects of this compound.
Introduction
This compound is a hydrazide-based, orally active, and selective inhibitor of class I HDACs.[1] In the context of the MV4-11 cell line, which possesses a wild-type p53 status, this compound and structurally similar compounds have been shown to induce significant anti-leukemic effects.[2][3] These effects are primarily mediated through the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this class of inhibitors for AML.[2]
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting class I HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This alteration in the cellular acetylation landscape disrupts normal cell cycle progression and triggers programmed cell death (apoptosis). In MV4-11 cells, the pro-apoptotic effects of similar hydrazide-based HDAC inhibitors are linked to a p53-dependent pathway.[2][3] This involves the activation of pro-apoptotic proteins and the cleavage of pro-caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Data Presentation
The following tables summarize the quantitative data for a potent hydrazide-based class I selective HDAC inhibitor, compound 13e, which is structurally related to this compound and serves as a strong proxy for determining effective dosage in MV4-11 cells.
Table 1: In Vitro Efficacy of a Structurally Related HDAC Inhibitor (Compound 13e) in MV4-11 Cells
| Parameter | Cell Line | Value | Reference |
| EC50 | MV4-11 | 34.7 nM | [2] |
Table 2: Recommended Concentration Range for In Vitro Assays with this compound in MV4-11 Cells
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability (MTT/XTT) | 1 nM - 1 µM | To determine the IC50 value. |
| Apoptosis (Annexin V/PI) | 10 nM - 500 nM | Based on the EC50 of a related compound.[2] |
| Cell Cycle Analysis | 10 nM - 500 nM | To observe changes in cell cycle distribution. |
| Western Blotting | 250 nM - 2 µM | For detection of protein expression changes.[2] |
Mandatory Visualization
Caption: Proposed p53-dependent apoptotic pathway induced by this compound in MV4-11 cells.
Experimental Protocols
MV4-11 Cell Culture
-
Cell Line: MV4-11 (ATCC® CRL-9591™)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are grown in suspension. Monitor cell density and subculture every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Preparation
-
Solvent: this compound is typically soluble in DMSO.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.
Cell Viability Assay (MTT or XTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for 48 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
-
Procedure:
-
Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for 24 to 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Procedure:
-
Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells per well.
-
After 24 hours, treat the cells with this compound or vehicle control.
-
Incubate for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 population is indicative of apoptosis.[1]
-
Western Blotting
This protocol is used to analyze changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat MV4-11 cells with this compound (e.g., at concentrations of 0.25, 0.5, 1, and 2 µM) for 24 hours.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, p53, Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for Hdac-IN-27 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-27 is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression. This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models of acute myeloid leukemia (AML), summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways.
Data Presentation
In Vivo Efficacy of this compound in an AML Xenograft Model
| Parameter | Vehicle Control | This compound (4 mg/kg, p.o.) |
| Tumor Growth Inhibition (TGI) | - | 78.9% |
| Histone H3 Acetylation (Tumor) | Baseline | Increased |
| Histone H4 Acetylation (Tumor) | Baseline | Increased |
| Oral Bioavailability | N/A | 112% |
Data summarized from a study utilizing a mouse xenograft model of acute myeloid leukemia.
Experimental Protocols
Murine Xenograft Model of Acute Myeloid Leukemia
This protocol outlines the establishment of a subcutaneous AML xenograft model and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Acute Myeloid Leukemia (AML) cell line (e.g., MV4-11)
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture: Culture the selected AML cell line according to standard protocols to ensure a sufficient number of viable cells for injection.
-
Cell Preparation for Injection:
-
Harvest the AML cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final concentration in the oral gavage vehicle. A common vehicle is 0.5% carboxymethylcellulose sodium.
-
Administer this compound orally (p.o.) to the treatment group at a dose of 4 mg/kg. The control group should receive the vehicle alone. The administration schedule should be maintained consistently (e.g., once daily).
-
-
Endpoint:
-
Continue treatment for the predetermined duration of the study.
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
-
Excise the tumors for further analysis, such as Western blotting for histone acetylation.
-
Western Blot for Histone Acetylation
This protocol describes the analysis of histone acetylation levels in tumor tissue samples.
Materials:
-
Tumor tissue from control and treated mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-total-Histone H4
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against acetylated and total histones overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
-
Visualizations
Signaling Pathway of this compound in AML
References
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Hdac-IN-27 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer.[3][4]
Hdac-IN-27 is a potent and selective inhibitor of class I HDAC enzymes (HDAC1, HDAC2, and HDAC3).[5] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which in turn results in a more open chromatin structure and the activation of gene expression.[5] This modulation of gene expression can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
This document provides detailed application notes and protocols for the analysis of histone acetylation in response to this compound treatment using Western blotting.
Mechanism of Action of this compound
This compound specifically targets the catalytic activity of class I HDACs. The inhibition of HDAC1, HDAC2, and HDAC3 by this compound prevents the removal of acetyl groups from histone tails, particularly on histone H3 and histone H4.[5] This leads to a state of histone hyperacetylation, which disrupts the electrostatic interactions between histones and DNA, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the binding of transcription factors and the transcriptional machinery to gene promoter regions, leading to the expression of genes that are often silenced in pathological conditions like cancer.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of histone acetylation in a human cancer cell line treated with this compound for 24 hours. Data is presented as the fold change in acetylated histone levels relative to a vehicle-treated control, normalized to total histone levels.
| Target | This compound Concentration | Fold Change (vs. Control) |
| Acetyl-Histone H3 (Ac-H3) | 100 nM | 3.5 |
| 500 nM | 7.2 | |
| 1 µM | 12.8 | |
| Acetyl-Histone H4 (Ac-H4) | 100 nM | 2.8 |
| 500 nM | 6.1 | |
| 1 µM | 10.5 |
Experimental Protocols
Cell Culture and Treatment
-
Culture your cell line of interest (e.g., a human cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density that will allow for approximately 80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Histone Extraction
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 1,500 rpm for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 400 µL of 0.2 N HCl.
-
Incubate on a rotator overnight at 4°C for acid extraction of histones.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Determine the protein concentration using a Bradford assay.
Western Blot Analysis
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 15-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14), acetylated histone H4 (e.g., anti-acetyl-H4K5, anti-acetyl-H4K12), total histone H3, and total histone H4 overnight at 4°C with gentle agitation. A loading control such as β-actin can also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.
Visualizations
Caption: Mechanism of action of this compound in the nucleus.
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathway affected by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase inhibitors as cancer therapeutics - Clawson - Annals of Translational Medicine [atm.amegroups.org]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Hdac-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-27 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with IC50 values in the low nanomolar range for HDAC1, HDAC2, and HDAC3.[1] As epigenetic modulators, HDACs play a crucial role in the regulation of gene expression and cell cycle progression.[2][3] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer therapeutics.[4] this compound has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines, where it induces histone hyperacetylation and apoptosis.[1] Notably, in the HL-60 human promyelocytic leukemia cell line, this compound has been shown to induce cell cycle arrest at the G2/M phase.[1]
These application notes provide a comprehensive guide for utilizing this compound to study cell cycle distribution, including detailed protocols for cell treatment, staining, and analysis by flow cytometry. Additionally, a summary of representative quantitative data and a diagram of the putative signaling pathway involved in this compound-mediated cell cycle arrest are presented.
Data Presentation
Treatment of cancer cell lines with this compound is expected to result in a dose- and time-dependent arrest of cells in the G2/M phase of the cell cycle. The following table provides representative data illustrating the effect of this compound on the cell cycle distribution of HL-60 cells after a 24-hour treatment period.
Table 1: Representative Cell Cycle Distribution of HL-60 Cells Treated with this compound for 24 Hours
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55 | 30 | 15 |
| 10 nM this compound | 45 | 25 | 30 |
| 50 nM this compound | 30 | 20 | 50 |
| 100 nM this compound | 20 | 15 | 65 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell line, and passage number.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture HL-60 cells (or other suitable suspension cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase.
-
Cell Seeding: Seed the cells in a multi-well plate or culture flask at a density of 2 x 10^5 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Add the diluted this compound solutions to the cell cultures. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard procedure for preparing cells for DNA content analysis.
-
Cell Harvesting: Following treatment, transfer the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing:
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL
-
Triton X-100: 0.1% (optional, for permeabilization)
-
in PBS
-
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Analyze at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using this compound.
Mechanism of Action
Class I HDAC inhibitors, including this compound, primarily exert their effects on the cell cycle through the regulation of key cell cycle proteins. The inhibition of HDACs leads to an accumulation of acetylated histones, which alters chromatin structure and promotes the transcription of certain genes, including cyclin-dependent kinase inhibitors (CKIs).[2][5]
The G2/M arrest induced by HDAC inhibitors is often mediated by the upregulation of CKIs such as p21(WAF1/CIP1) and p27(KIP1).[2][6] These proteins can inactivate the Cyclin B1/CDK1 complex, which is a critical driver of the G2 to M phase transition.[3][7] By inhibiting the activity of this complex, this compound prevents cells from entering mitosis, leading to an accumulation of cells in the G2/M phase.[1][3] The signaling pathway diagram above illustrates this proposed mechanism of action. Further research may elucidate additional non-histone targets of this compound that contribute to its cell cycle effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC inhibitor-induced mitotic arrest is mediated by Eg5/KIF11 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 6. Histone Deacetylase Inhibitors Increase p27Kip1 by Affecting Its Ubiquitin-Dependent Degradation through Skp2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-27 in Combination with Chemotherapy Agents: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-27, a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), has demonstrated significant antitumor activity as a single agent in preclinical models of acute myeloid leukemia (AML).[1] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents. The information herein is synthesized from published data on this compound and preclinical studies of other class I HDAC inhibitors in combination therapies, offering a robust framework for designing and executing further research. The primary focus is on combinations with cytarabine and venetoclax, two key therapeutic agents in the treatment of AML.
Introduction to this compound
This compound (also referred to as compound 11h) is a novel hydrazide-based HDAC inhibitor with high potency against HDAC1, HDAC2, and HDAC3, with IC50 values in the low nanomolar range (0.43 to 3.01 nM).[1] Its mode of action involves the induction of histone acetylation (specifically AcHH3 and AcHH4), leading to cell cycle arrest and apoptosis in AML cell lines.[1] In MV4-11 cells, which have wild-type p53, this compound induces pro-caspase-3 cleavage and apoptosis, while in HL60 cells, it primarily causes G2/M arrest.[1] The favorable pharmacokinetic profile and demonstrated in vivo efficacy of this compound make it a promising candidate for combination therapies.[1]
The rationale for combining this compound with other chemotherapy agents is based on the established principle that HDAC inhibitors can sensitize cancer cells to the cytotoxic effects of other drugs.[2][3][4] This sensitization can occur through various mechanisms, including the relaxation of chromatin structure, which enhances the accessibility of DNA to damaging agents, and the modulation of apoptotic pathways.[2][5]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on class I HDAC inhibitors in combination with cytarabine and venetoclax. This data provides a benchmark for expected synergistic effects when using this compound.
Table 1: In Vitro Synergistic Activity of Class I HDAC Inhibitors with Chemotherapy Agents in AML Cell Lines
| HDAC Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| Panobinostat | Cytarabine | AML cell lines | Potentiates cytotoxicity | [6] |
| CUDC-907 (PI3K/HDAC inhibitor) | Venetoclax | AML cell lines | Synergistic induction of apoptosis | [7] |
| Panobinostat | Daunorubicin & Cytarabine | AML patient samples | Well-tolerated and effective | [8] |
| Valproic Acid | Cytarabine | AML cell lines | Synergistic anti-leukemic activity | [8] |
Table 2: In Vivo Antitumor Efficacy of HDAC Inhibitor Combinations
| HDAC Inhibitor Combination | Cancer Model | Efficacy Metric | Reference |
| CUDC-907 + Venetoclax | AML xenograft | Increased lifespan by 60% compared to control | [7] |
| Valproic Acid + Epirubicin | Solid tumor xenografts | Objective response rate of 22% in a phase I/II study | [5] |
| Romidepsin + Doxorubicin | CTCL and PTCL patients | Overall response rate of 60% and 27% respectively in a phase I study | [9] |
Signaling Pathways and Mechanisms of Synergy
The synergistic antitumor effects of HDAC inhibitors in combination with chemotherapy are underpinned by the modulation of key signaling pathways.
Apoptosis Induction
A primary mechanism of synergy is the enhanced induction of apoptosis. HDAC inhibitors can upregulate the expression of pro-apoptotic proteins such as Bim and downregulate anti-apoptotic proteins like Mcl-1 and Bcl-2.[7] This shifts the cellular balance towards apoptosis, especially when combined with agents like venetoclax, a BCL-2 inhibitor.
Caption: this compound and chemotherapy synergistically induce apoptosis.
DNA Damage Response
HDAC inhibitors can enhance the efficacy of DNA damaging agents by promoting a more open chromatin structure, making DNA more accessible.[2] Furthermore, they can downregulate key proteins involved in DNA damage repair pathways, such as CHK1 and Wee1, leading to an accumulation of DNA damage and subsequent cell death.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 5. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 8. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacokinetic and pharmacodynamic studies of Hdac-IN-27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Hdac-IN-27, a potent and selective Class I histone deacetylase (HDAC) inhibitor. Detailed protocols for key in vitro and in vivo assays are included to facilitate the evaluation of this compound in a research setting.
Pharmacokinetic and Pharmacodynamic Profile of this compound
This compound (also referred to as compound 11h in associated literature) is an orally active, potent inhibitor of Class I HDACs with demonstrated anti-tumor activity, particularly in acute myeloid leukemia (AML).[1] Its mechanism of action involves the induction of apoptosis and hyperacetylation of histones in cancer cells.
Pharmacokinetic Data
This compound exhibits a favorable pharmacokinetic profile, characterized by high oral bioavailability.
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability (F%) | 112% | Rat | 4 mg/kg (p.o.) | [1] |
Pharmacodynamic Data
The pharmacodynamic effects of this compound have been characterized through both in vitro enzyme inhibition and cell-based assays, as well as in vivo tumor growth inhibition studies.
In Vitro HDAC Inhibition:
| Target | IC₅₀ (nM) | Reference |
| HDAC1 | 0.43 | [1] |
| HDAC2 | 3.01 | [1] |
| HDAC3 | 1.89 | [1] |
Cell-Based Anti-Proliferative Activity:
| Cell Line | IC₅₀ (nM) | Cancer Type | Reference |
| MV4-11 | 19.23 | Acute Myeloid Leukemia | [1] |
| HL60 | 61.04 | Acute Promyelocytic Leukemia | [1] |
In Vivo Anti-Tumor Efficacy:
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 Xenograft (Mouse) | 4 mg/kg (p.o.) | 78.9% | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Class I HDAC enzymes, leading to an accumulation of acetylated histones. This alters chromatin structure and reactivates the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human HDAC1, HDAC2, and HDAC3 enzymes.
Workflow:
Caption: Workflow for in vitro HDAC inhibition assay.
Materials:
-
Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC inhibitor this compound
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Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
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96-well black microplates
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Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
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Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 460-465 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on AML cell lines such as MV4-11 and HL60.
Workflow:
Caption: Workflow for cell proliferation (MTT) assay.
Materials:
-
AML cell lines (e.g., MV4-11, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound or vehicle control.
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Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blotting for Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation levels of histone H3 and H4 in treated cells.
Workflow:
Caption: Workflow for Western blotting.
Materials:
-
AML cell lines
-
This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-acetyl-histone H3, anti-acetyl-histone H4, anti-histone H3 (loading control)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Treat cells with this compound at various concentrations and time points.
-
Harvest and lyse the cells to extract total protein.
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Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
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Analyze the band intensities to determine the relative levels of histone acetylation.
References
Troubleshooting & Optimization
Hdac-IN-27 solubility and stability issues
Welcome to the technical support center for Hdac-IN-27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and orally active Class I HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active selective inhibitor of Class I histone deacetylases (HDACs), with IC50 values in the low nanomolar range for HDAC1, HDAC2, and HDAC3.[1][2] Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in histone acetylation. This alteration in chromatin structure results in the modified expression of genes that regulate critical cellular processes such as the cell cycle and apoptosis.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines.[1][2] Specifically, in MV4-11 cells, which have wild-type p53, it induces apoptosis.[1][3] In HL60 cells, it has been shown to cause G2/M phase cell cycle arrest.[1]
Q3: How should I store this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2] |
| In Solvent | -80°C | Up to 1 year[2] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots of stock solutions can be stored at 4°C.[4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
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The compound does not fully dissolve in the chosen solvent.
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Precipitation is observed after the addition of the compound to the solvent or upon dilution in aqueous media.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound is a hydrophobic molecule. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. While specific solubility data for this compound is limited, a similar hydrazide-based HDAC inhibitor, HDAC-IN-7, has a reported solubility of 55 mg/mL (140.88 mM) in DMSO.[4] |
| Low Temperature | If the compound is difficult to dissolve, gentle warming and sonication may aid in dissolution.[4] |
| Precipitation in Aqueous Solutions | When diluting a DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur. To minimize this, it is advisable to add the DMSO stock dropwise to the aqueous solution while vortexing or stirring. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation.[4] |
| Incorrect pH of Aqueous Buffer | The solubility of compounds can be pH-dependent. If working with aqueous buffers, ensure the pH is compatible with the compound's stability and solubility. |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected biological effects (e.g., no induction of apoptosis or cell cycle arrest).
-
High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage can lead to degradation. Ensure the compound is stored as recommended (see FAQ 3). Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[4] |
| Incorrect Dosing | Verify the calculations for your working concentrations. Given its low nanomolar IC50 values for HDAC1-3, the effective concentration range in cell-based assays is likely to be narrow.[1] |
| Cell Line Specificity | The effects of this compound can be cell-line specific. For example, it induces apoptosis in MV4-11 cells but G2/M arrest in HL60 cells.[1] Ensure the chosen cell line is appropriate for the expected outcome. |
| Low Cell Permeability | While this compound is described as orally active, which suggests good cell permeability, issues can still arise. Ensure adequate incubation time for the compound to enter the cells and exert its effect. |
| Presence of Serum in Culture Media | Components in fetal bovine serum (FBS) can sometimes bind to small molecules and reduce their effective concentration. If inconsistent results are observed, consider reducing the serum percentage during treatment, if compatible with your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.1%.[4] Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Visualizations
This compound, as a Class I HDAC inhibitor, influences several key signaling pathways that control cell fate. The primary mechanism involves the accumulation of acetylated histones, which alters gene expression. This leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in cell cycle arrest and apoptosis.
This compound Experimental Workflow
References
Hdac-IN-27 potential toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hdac-IN-27. The information is based on available preclinical data and general knowledge of HDAC inhibitors.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Acute Toxicity: The administered dose may be too high for the specific animal model, strain, or age. - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. - Off-target Effects: Although this compound is a selective Class I HDAC inhibitor, off-target activities at higher concentrations cannot be ruled out without comprehensive safety pharmacology studies. | - Dose De-escalation: Reduce the dose of this compound and perform a dose-range-finding study to determine the maximum tolerated dose (MTD). - Vehicle Control: Ensure a vehicle-only control group is included in the study to rule out vehicle-related toxicity. Consider alternative, well-tolerated vehicles. - Monitor for Clinical Signs: Closely monitor animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, grooming) and euthanize if humane endpoints are reached. |
| Significant Body Weight Loss (>15-20%) | - Systemic Toxicity: this compound may be causing systemic toxicity affecting appetite, metabolism, or gastrointestinal function. This is a common side effect of HDAC inhibitors. - Dehydration: Reduced water intake can lead to rapid weight loss. | - Dose Adjustment: Consider lowering the dose or changing the dosing frequency. - Supportive Care: Provide supportive care such as supplemental nutrition and hydration. - Monitor Food and Water Intake: Quantify daily food and water consumption to identify anorexia or adipsia. - Blood Work: If possible, perform hematology and clinical chemistry analysis to assess organ function. |
| No Apparent Efficacy in Tumor Model | - Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. - Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or rapid excretion in the specific animal model. - Tumor Model Resistance: The chosen tumor model may not be sensitive to HDAC inhibition. | - Dose Escalation: If tolerated, gradually increase the dose of this compound. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor concentrations of this compound and correlate with target engagement (e.g., histone acetylation). The original study by Jiang et al. (2022) indicates good oral bioavailability in mice. - In Vitro Sensitivity Testing: Confirm the sensitivity of the tumor cell line to this compound in vitro before in vivo studies. |
| Gastrointestinal Issues (e.g., Diarrhea, Constipation) | - Direct GI Toxicity: HDAC inhibitors are known to cause gastrointestinal side effects. | - Dose Modification: Adjust the dose or dosing schedule. - Symptomatic Treatment: Consider appropriate symptomatic treatment for diarrhea or constipation after consulting with a veterinarian. |
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity of this compound in animal models?
A1: Specific, comprehensive toxicology studies for this compound are not extensively published. However, in a preclinical study using a mouse xenograft model of acute myeloid leukemia (AML), this compound (referred to as compound 11h) was administered orally at a dose of 4 mg/kg daily for 21 days. This treatment was reported to be well-tolerated, with no significant changes observed in the body weights of the treated mice compared to the vehicle control group. This suggests a lack of overt toxicity at this specific dose and duration in this model.
Q2: What are the potential class-specific toxicities of this compound?
A2: this compound is a selective inhibitor of Class I histone deacetylases (HDAC1, 2, and 3). While this selectivity may reduce some of the off-target effects seen with pan-HDAC inhibitors, researchers should still be aware of potential class-related toxicities. These can include:
-
Hematological Effects: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common dose-limiting toxicities for many HDAC inhibitors.
-
Gastrointestinal Disturbances: Nausea, vomiting, diarrhea, and anorexia are frequently reported.
-
Constitutional Symptoms: Fatigue is a common side effect.
-
Cardiac Effects: Some HDAC inhibitors have been associated with electrocardiogram (ECG) changes, such as QT interval prolongation.
It is important to note that the improved pharmacokinetic profile of this compound may influence its toxicity profile compared to other HDAC inhibitors.
Q3: What should I consider when designing my first in vivo experiment with this compound?
A3: Given the limited publicly available toxicity data, a cautious approach is recommended:
-
Pilot Dose-Range-Finding Study: Conduct a pilot study in a small number of animals to determine the maximum tolerated dose (MTD). Start with a low dose and escalate gradually while monitoring for signs of toxicity.
-
Include Control Groups: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.
-
Regular Monitoring: Monitor animals daily for changes in body weight, food and water intake, clinical signs of distress, and tumor growth (if applicable).
-
Establish Humane Endpoints: Predetermine criteria for euthanasia to minimize animal suffering.
-
Histopathology: At the end of the study, consider performing a gross necropsy and histopathological analysis of major organs (e.g., liver, kidneys, heart, spleen, bone marrow) to identify any potential organ-specific toxicities.
Q4: How does this compound work?
A4: this compound is a potent and selective inhibitor of Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). By inhibiting these enzymes, it prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in protein acetylation, which in turn can alter gene expression, leading to cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells.
Quantitative Data Summary
The following table summarizes the available in vivo data for this compound from the study by Jiang et al. (2022).
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Efficacious Dose | 4 mg/kg | Nude mice bearing MV4-11 AML xenografts | Oral (p.o.), daily for 21 days | Jiang Y, et al. (2022) |
| Observed Toxicity | No significant change in body weight | Nude mice bearing MV4-11 AML xenografts | 4 mg/kg, p.o., daily for 21 days | Jiang Y, et al. (2022) |
Experimental Protocols
In Vivo Efficacy and Tolerability Study in an AML Xenograft Model (Adapted from Jiang et al., 2022)
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line and Implantation: Human AML cell line MV4-11 is used. 5 x 10^6 cells are suspended in 100 µL of PBS and Matrigel (1:1) and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Formulation and Administration:
-
This compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
The treatment group receives this compound at 4 mg/kg body weight via oral gavage once daily.
-
The control group receives an equivalent volume of the vehicle via the same route and schedule.
-
-
Monitoring:
-
Tumor Volume: Measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Body Weight: Measured every 2-3 days as an indicator of general health and toxicity.
-
Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.
-
-
Study Duration: The treatment is continued for a predefined period (e.g., 21 days), or until tumors in the control group reach a predetermined endpoint.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Key organs may be collected for histopathological analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
Technical Support Center: Overcoming Hdac-IN-27 Resistance in AML
Welcome to the technical support center for Hdac-IN-27, a potent class I selective Histone Deacetylase (HDAC) inhibitor for Acute Myeloid Leukemia (AML) research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers anticipate and overcome resistance to this compound in their AML models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in AML?
A1: this compound is a potent and orally active selective inhibitor of class I HDAC enzymes (HDAC1, 2, and 3), with IC50 values in the low nanomolar range (0.43 to 3.01 nM). By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones (like AcHH3 and AcHH4) and other non-histone proteins.[1] This epigenetic modification alters chromatin structure, leading to the re-expression of silenced tumor suppressor genes.[1] In AML cells, this activity can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1] For instance, in wt-p53 MV4-11 cells, this compound induces apoptosis, while in HL60 cells, it causes G2/M arrest.
Q2: My AML cells are not responding to this compound. What are the common mechanisms of resistance?
A2: Resistance to HDAC inhibitors like this compound in AML can be multifactorial and may arise from several key mechanisms:
-
Activation of Compensatory Signaling Pathways: AML cells can activate pro-survival signaling pathways to counteract the stress induced by HDAC inhibition. The most common include the PI3K/AKT/mTOR and MAPK pathways, which promote cell survival and proliferation.[2]
-
Altered Apoptotic Regulation: Resistance can develop through the upregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, or Mcl-1, or the downregulation of pro-apoptotic proteins like BAX and BAK.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Epigenetic Compensation: Cancer cells can develop resistance by activating redundant epigenetic pathways. For example, an increase in DNA methyltransferase (DNMT) activity can re-silence the tumor suppressor genes that were activated by the HDAC inhibitor.[2]
Q3: How can I determine if my AML cells have developed resistance to this compound?
A3: The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound on your AML cell line. A significant increase in the IC50 value over time or compared to a sensitive parental cell line indicates resistance. You can generate resistant cell lines by treating them with gradually increasing concentrations of the drug.[3] Further characterization can involve:
-
Apoptosis Assays: Using Annexin V/PI staining and flow cytometry to see if the drug is still inducing apoptosis.
-
Western Blotting: To check for changes in the expression or phosphorylation status of proteins in key resistance pathways (e.g., p-Akt, Bcl-2, Mcl-1).
-
RNA-seq Analysis: To identify global changes in gene expression that may contribute to the resistant phenotype.[3]
Troubleshooting Guide: Addressing this compound Resistance
This guide provides solutions to common issues encountered during experiments with this compound.
Problem 1: Initial response to this compound is followed by a relapse or regrowth of AML cells.
-
Possible Cause: This pattern suggests the development of acquired resistance, where a sub-population of cells survives treatment and proliferates. This is often driven by the activation of survival pathways.
-
Troubleshooting Strategy: Combination Therapy. The most effective strategy to overcome resistance is through synergistic drug combinations that target these escape pathways.[4] Consider the following combinations:
-
With a PI3K/Akt Inhibitor: Since the PI3K/Akt pathway is a common escape route, co-treatment with a PI3K inhibitor (like GDC-0980) can restore sensitivity and potently induce apoptosis.[5]
-
With a FLT3 Inhibitor: In AML with FLT3 mutations (e.g., FLT3-ITD), combining this compound with a FLT3 inhibitor (like AC220 or marbotinib) can synergistically induce apoptosis.[6][7]
-
With a DNMT Inhibitor: To counteract epigenetic compensation, combine this compound with a DNA methyltransferase (DNMT) inhibitor like Azacitidine or Decitabine. This combination has shown synergistic effects in AML models.[8][9]
-
With a Bcl-2 Inhibitor: If resistance is mediated by upregulation of anti-apoptotic proteins, co-treatment with a Bcl-2 inhibitor like Venetoclax can be highly effective.[2]
-
Below is a decision-making workflow for troubleshooting resistance.
Problem 2: High variability in experimental results when measuring cell viability.
-
Possible Cause: Inconsistent cell seeding density, edge effects in microplates, or issues with the viability assay reagent.
-
Troubleshooting Strategy:
-
Ensure a single-cell suspension with uniform cell density is seeded in each well.
-
To avoid edge effects, do not use the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.
-
Follow the manufacturer's protocol for the cell viability assay (e.g., MTS, CCK-8) precisely, especially regarding incubation times.
-
Quantitative Data Summary
Table 1: IC50 Values of HDAC Inhibitors in AML Cell Lines
This table summarizes the IC50 values for various HDAC inhibitors, demonstrating the range of sensitivity across different AML cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Inhibitor | IC50 Value (µM) | Reference |
| MOLM-13 | SAHA (Vorinostat) | 0.43 | [1] |
| Cisplatin | 2.62 | [1] | |
| MV4-11 | SAHA (Vorinostat) | 0.29 | [1] |
| Cisplatin | 3.38 | [1] | |
| 7k (Analog) | 0.220 | [10] | |
| 7t (Analog) | 0.093 | [10] | |
| HL-60 | ACY-957 | ~1.5 | [11] |
| Kasumi-1 | ACY-957 | ~1.8 | [11] |
Table 2: Synergistic Combinations to Overcome Resistance
The Combination Index (CI) is used to quantify drug synergy. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| AML Model | Combination Therapy | Effect | Observation | Reference |
| U937 Cells | DAC (DNMTi) + Panobinostat (HDACi) | Synergistic Gene Downregulation | Affects more transcripts than single agents. | [6] |
| FLT3-ITD Cells | AC220 (FLT3i) + FK228 (HDACi) | Synergistic Apoptosis Induction | Preferential toxicity against mutant cells. | [7] |
| MOLM-13 Cells | SAHA (HDACi) + Cisplatin | Synergistic Cytotoxicity (CI < 1.0) | Combination significantly increases apoptosis. | [1] |
| MV4-11 Cells | SAHA (HDACi) + Cisplatin | Synergistic Cytotoxicity (CI < 1.0) | Combination significantly increases apoptosis. | [1] |
| Primary AML Cells | Chidamide (HDACi) + Cladribine | Synergistic Cell Growth Arrest & Apoptosis | Provides rationale for clinical trial. | [12] |
Key Signaling Pathways in Resistance
Resistance to this compound often involves the activation of pro-survival signaling cascades that bypass the drug's effects. The PI3K/Akt pathway is a critical node in this process.
Experimental Protocols
Protocol 1: Determining IC50 by MTS Cell Viability Assay
This protocol is used to measure the concentration of this compound that inhibits the growth of AML cells by 50%.
Materials:
-
AML cell lines (e.g., MV4-11, HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well black, clear-bottom microplates
-
MTS assay kit (e.g., Promega CellTiter 96 AQueous One Solution)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Harvest exponentially growing AML cells. Count and resuspend cells in fresh medium to a density of 2 x 10^5 cells/mL. Seed 50 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[3]
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Treatment: Add 50 µL of the diluted drug solutions to the wells, resulting in a final volume of 100 µL. Include "vehicle control" wells (with DMSO equivalent to the highest drug concentration) and "medium only" wells (for background).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[3]
-
Calculation:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound for the desired time (e.g., 48 hours), collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for p-Akt and Bcl-2
This protocol assesses the activation of the Akt pathway and the expression of the anti-apoptotic protein Bcl-2.
Materials:
-
Treated and untreated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-Bcl-2, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., p-Akt, Akt, Bcl-2, and GAPDH as a loading control).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of p-Akt to total Akt and Bcl-2 to GAPDH. Compare protein levels between treated and untreated/resistant cells.[5]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 4. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting BCL-2 and PI3K induces BAX-dependent mitochondrial apoptosis in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of class I HDACs and of FLT3 combine synergistically against leukemia cells with mutant FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Synergistic effect of HDAC inhibitor Chidamide with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Hdac-IN-27 side effects in vivo
Disclaimer: Hdac-IN-27 is a novel, potent, and orally active class I-selective HDAC inhibitor. As specific in vivo toxicity data for this compound is limited in publicly available literature, this guide is based on the known side effect profiles of other class I HDAC inhibitors. Researchers should use this information as a starting point and carefully monitor for any unexpected toxicities during their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3[1]. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to hyperacetylation, which in turn can alter gene expression, leading to cell cycle arrest, apoptosis (programmed cell death), and the inhibition of tumor growth[1][2][3].
Q2: What are the expected common side effects of this compound in vivo?
A2: Based on the side effect profile of other class I HDAC inhibitors, researchers should anticipate a range of potential side effects. The most commonly observed toxicities include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia (loss of appetite)[4][5].
-
Hematological: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count)[4][5].
-
Cardiac: Potential for electrocardiogram (ECG) changes, such as QTc interval prolongation[4][5].
Q3: How can I proactively mitigate gastrointestinal side effects?
A3: Prophylactic measures can help reduce the severity of gastrointestinal issues. Consider the following:
-
Anti-emetic pre-treatment: Administering an anti-nausea medication prior to this compound dosing.
-
Hydration: Ensuring animals have easy access to hydration, potentially including subcutaneous fluid administration if dehydration is a concern[5].
-
Dietary support: Providing a highly palatable and easily digestible diet to counteract anorexia.
Q4: Is thrombocytopenia a concern with this compound, and how should it be managed?
A4: Yes, thrombocytopenia is a common side effect of class I HDAC inhibitors and should be anticipated with this compound[4]. The mechanism is thought to involve the inhibition of transcription factors like GATA-1, which are crucial for megakaryocyte maturation and platelet formation[6]. Management strategies include:
-
Regular monitoring: Frequent monitoring of platelet counts is essential.
-
Dose reduction or interruption: If a significant drop in platelets is observed, a reduction in the dose or a temporary halt in dosing may be necessary to allow for recovery.
-
Supportive care: In severe cases, supportive care may be required.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Weight Loss or Anorexia
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | 1. Administer anti-emetics and ensure adequate hydration. 2. Provide a highly palatable, high-calorie nutritional supplement. 3. Consider a temporary dose reduction or interruption of this compound. |
| Systemic Toxicity | 1. Perform a complete blood count (CBC) and serum chemistry panel to assess for other organ toxicities. 2. Evaluate for signs of fatigue or malaise. 3. If systemic toxicity is suspected, a dose reduction is strongly recommended. |
| Dehydration | 1. Monitor for signs of dehydration (e.g., skin tenting). 2. Administer subcutaneous or intravenous fluids as needed[5]. |
Issue 2: Significant Drop in Platelet Count (Thrombocytopenia)
| Potential Cause | Troubleshooting Steps |
| HDACi-mediated Suppression of Megakaryopoiesis | 1. Immediately perform a platelet count to confirm the severity. 2. For moderate to severe thrombocytopenia, interrupt dosing of this compound. 3. Monitor platelet counts daily until they begin to recover. 4. Once platelets have recovered to a safe level, consider re-initiating this compound at a lower dose. |
| Drug-Induced Immune-Mediated Thrombocytopenia | 1. While less common, consider this possibility if the thrombocytopenia is very abrupt and severe. 2. Discontinue this compound administration. |
Quantitative Data
Table 1: Incidence of Common Grade 3-4 Adverse Events with Single-Agent Class I-Selective HDAC Inhibitors in Clinical Trials
Disclaimer: This data is compiled from clinical trials of various class I HDAC inhibitors in humans and may not be directly transferable to preclinical models or to this compound specifically. It is provided for informational purposes to highlight common dose-limiting toxicities.
| Adverse Event | Romidepsin (%) | Vorinostat (%) |
| Thrombocytopenia | ~50 | ~25 |
| Neutropenia | ~20 | ~20 |
| Anemia | ~10 | ~10 |
| Fatigue | ~15 | ~25 |
| Nausea/Vomiting | ~10 | ~10 |
Source: Adapted from data presented in "Clinical Toxicities of Histone Deacetylase Inhibitors"[4][5].
Experimental Protocols
Protocol 1: In Vivo Dose-Finding and Toxicity Assessment of this compound
-
Animal Model: Select an appropriate animal model (e.g., BALB/c or nude mice) for the study.
-
Dose Escalation:
-
Establish at least 3-4 dose cohorts, starting with a low dose (e.g., based on in vitro efficacy data).
-
Administer this compound via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 14-28 days).
-
-
Monitoring:
-
Record body weight and clinical observations (e.g., activity, posture, grooming) daily.
-
Collect blood samples (e.g., via tail vein) at baseline, mid-study, and at the end of the study for complete blood counts (CBC) and serum chemistry analysis.
-
At the end of the study, perform a thorough necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis:
-
Determine the maximum tolerated dose (MTD) based on clinical observations, body weight changes, and hematological parameters.
-
Analyze serum chemistry and histopathology to identify any target organ toxicities.
-
Protocol 2: Monitoring and Management of Hematological Side Effects
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample for a complete blood count (CBC).
-
Routine Monitoring:
-
During the first week of treatment, perform CBCs twice weekly to monitor for acute changes in platelet, neutrophil, and red blood cell counts.
-
For subsequent weeks, weekly CBCs may be sufficient, depending on the stability of the counts.
-
-
Actionable Thresholds (Example):
-
Thrombocytopenia: If platelets drop by >50% from baseline or below a critical threshold (e.g., 50,000/µL), consider a dose reduction of 25-50% or a dosing holiday.
-
Neutropenia: If absolute neutrophil count (ANC) falls below a critical threshold (e.g., 1,000/µL), consider a dose reduction or interruption.
-
-
Recovery: After a dose reduction or interruption, continue to monitor CBCs until counts return to a safe level before resuming treatment at the adjusted dose.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Experimental workflow for an in vivo toxicity study.
Caption: Decision tree for managing thrombocytopenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac-IN-27 inconsistent results in proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed in proliferation assays when using Hdac-IN-27. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This alters gene expression, ultimately inducing cell cycle arrest, apoptosis (programmed cell death), and a reduction in cancer cell proliferation.[1]
2. In which cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[1] For example, in wt-p53 MV4-11 cells, it induces apoptosis, while in HL60 cells, it causes G2/M phase cell cycle arrest.[1]
3. What are the known cellular effects of this compound that might influence proliferation assays?
This compound can induce both apoptosis and cell cycle arrest, which are key factors that can lead to variability in proliferation assays if not properly controlled.[1] The specific outcome can be cell-line dependent.[1] For instance, the induction of apoptosis leads to a decrease in viable cells, while cell cycle arrest halts cell division without necessarily causing immediate cell death.
4. Are there any known off-target effects of this compound?
While this compound is designed to be a selective class I HDAC inhibitor, some studies on other HDAC inhibitors have revealed off-target effects.[2] For example, the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a common off-target for some hydroxamate-based HDAC inhibitors.[2] It is important to consider that unexpected off-target effects could contribute to inconsistent experimental results.[3]
Troubleshooting Guide for Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays when using this compound can arise from a variety of factors, ranging from the compound's specific mechanism of action to technical variability in the assay itself. The following tables provide a guide to troubleshoot common issues.
Table 1: General Proliferation Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile PBS or media. |
| Low signal or poor dynamic range | Incorrect cell number, inappropriate assay choice for the cell type, or suboptimal incubation times. | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. Choose an assay with appropriate sensitivity for your cell line and expected outcome. Perform time-course experiments to determine the optimal incubation time with this compound. |
| Inconsistent results between experiments | Variation in cell passage number, serum batch, or incubator conditions (CO2, temperature, humidity). | Use cells within a consistent and low passage number range. Test new batches of serum before use in critical experiments. Regularly calibrate and monitor incubator conditions. |
Table 2: this compound Specific Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low proliferation at low this compound concentrations | High potency of this compound leading to rapid cell cycle arrest or apoptosis. | Perform a detailed dose-response curve with a wider range of concentrations, including very low nanomolar concentrations, to accurately determine the IC50. Shorten the incubation time to capture the initial effects before widespread cell death occurs. |
| Discrepancy between different proliferation assays (e.g., MTT vs. BrdU) | This compound may affect mitochondrial function, interfering with tetrazolium-based assays like MTT and XTT. | Use an orthogonal assay that does not rely on mitochondrial activity, such as a BrdU incorporation assay (measures DNA synthesis) or a direct cell counting method (e.g., trypan blue exclusion or automated cell counter). |
| Cell morphology changes affecting assay readout | HDAC inhibitors can induce changes in cell morphology and adhesion. | Visually inspect cells under a microscope before and after treatment. If significant changes in cell adhesion are observed, consider using an assay that is less dependent on cell attachment, or modify washing steps to be gentler. |
| Inconsistent results in p53 wild-type vs. mutant cell lines | The cellular response to this compound can be dependent on the p53 status of the cell line. | Characterize the p53 status of your cell lines. Be aware that p53 wild-type cells may be more prone to apoptosis, while p53 mutant cells might undergo cell cycle arrest.[1] |
Experimental Protocols
MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
BrdU Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for detectable incorporation (e.g., 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Incubate with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a TMB substrate and stop the reaction. Measure the absorbance at 450 nm.
Visualizations
Caption: Workflow for conducting proliferation assays with this compound.
References
Technical Support Center: Hdac-IN-27 In Vivo Studies
This technical support guide provides essential information and troubleshooting advice for researchers working with Hdac-IN-27 in in vivo experimental settings. Our focus is to address common challenges related to the dissolution and administration of this potent, orally active class I HDAC-selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent to dissolve this compound for in vivo oral administration?
A1: While the primary publication detailing the in vivo efficacy of this compound in acute myeloid leukemia models does not specify the exact vehicle used, a common and effective vehicle for oral gavage of similar hydrophobic compounds consists of a multi-component system to ensure solubility and stability. A recommended starting formulation, based on vehicles used for other orally administered HDAC inhibitors, is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween® 80 in sterile water. It is crucial to initially dissolve the this compound in a minimal amount of an organic solvent like DMSO before adding it to the final vehicle solution.
Q2: My this compound is precipitating out of the solution after preparation. What should I do?
A2: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the concentration of the suspending agent: You can try increasing the concentration of CMC to 1% to improve the suspension's stability.
-
Sonication: After adding the DMSO stock to the vehicle, sonicate the mixture to ensure a fine, uniform suspension.
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the chances of precipitation over time.
-
Particle Size Reduction: If you have the appropriate equipment, reducing the particle size of the solid this compound before dissolution can improve its solubility characteristics.
Q3: Can I use a different vehicle for administration?
A3: Yes, several other vehicles have been successfully used for the in vivo administration of other HDAC inhibitors and can be considered for this compound, depending on the route of administration and experimental requirements. It is imperative to perform small-scale formulation trials to confirm the solubility and stability of this compound in any new vehicle before proceeding with animal studies.
Troubleshooting Guide: Dissolving this compound
This guide addresses specific issues that may arise during the preparation of this compound for in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | Insufficient solvent volume or inappropriate solvent. | This compound is generally soluble in DMSO. Ensure you are using a sufficient volume to create a concentrated stock solution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
| The final formulation is too viscous for oral gavage. | High concentration of suspending agents like CMC. | Try reducing the concentration of CMC. Alternatively, ensure the formulation is at room temperature, as viscosity can increase at lower temperatures. |
| Inconsistent results in animal studies. | Inhomogeneous suspension leading to inaccurate dosing. | Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) immediately before drawing each dose to guarantee uniformity. |
| Signs of toxicity in animals not related to the compound's pharmacology. | Vehicle-related toxicity. | Always include a vehicle-only control group in your experiments to assess any potential adverse effects of the formulation itself. If toxicity is observed, consider alternative, well-tolerated vehicles. |
Experimental Protocols
Recommended Protocol for Oral Formulation of this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Prepare the Vehicle:
-
Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in purified water.
-
Stir the solution until the CMC is fully hydrated and the solution is homogeneous.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
-
Prepare the Final Dosing Suspension:
-
While vortexing the vehicle solution, slowly add the this compound stock solution to achieve the desired final concentration.
-
Continue to vortex for several minutes to ensure a uniform suspension.
-
If necessary, sonicate the final suspension for 5-10 minutes in a bath sonicator to reduce particle size and improve homogeneity.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage.
-
Ensure the suspension is mixed well immediately before dosing each animal.
-
Alternative Vehicle Formulations for Hydrophobic Compounds
The following table summarizes other vehicle formulations that have been used for in vivo studies of various HDAC inhibitors and could be tested for this compound.
| Vehicle Composition | Route of Administration | Notes |
| 5% DMSO, 5% Cremophor EL in D5W (5% glucose in water) | Intraperitoneal (i.p.) | Cremophor EL can have its own biological effects and may cause hypersensitivity reactions in some animals. |
| 10% DMSO, 5% Cremophor in sterile distilled water (85%) | Oral | A common formulation for oral delivery of poorly soluble compounds. |
| 0.05 N HCl, 0.1% Tween 80 in physiological saline | Oral | The acidic nature of this vehicle may aid in the dissolution of basic compounds. |
| 5% DMSO, 30% PEG300, 5% Tween 80 in Saline/PBS | Intraperitoneal (i.p.) / Intravenous (i.v.) | A multi-component system that can improve the solubility of highly hydrophobic compounds. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo oral administration.
The signaling pathway affected by this compound involves the inhibition of Class I Histone Deacetylases (HDACs).
Hdac-IN-27 degradation and storage conditions
Welcome to the technical support center for Hdac-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of experiments involving this potent and selective class I histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1] Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in histone acetylation (hyperacetylation) of histone H3 and H4. This alteration in chromatin structure results in the transcriptional activation of tumor suppressor genes. In the context of Acute Myeloid Leukemia (AML), this compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to minimize degradation.[2]
Q3: In which solvents can I dissolve this compound?
Q4: How stable is this compound in aqueous solutions?
This compound contains a hydrazide functional group. Hydrazide-based compounds can be susceptible to hydrolysis in aqueous solutions, and their stability is often pH-dependent. Generally, these compounds are more stable at a neutral pH.[3] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid prolonged storage of the compound in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays | 1. Improper storage: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles of the stock solution. 2. Instability in aqueous media: The hydrazide group may have hydrolyzed in the cell culture medium, especially if the pH is not neutral. 3. Cell line resistance: The specific cell line may have or may have developed resistance to HDAC inhibitors. | 1. Ensure the solid compound is stored at -20°C and stock solutions at -80°C. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 2. Prepare fresh dilutions from the DMSO stock solution immediately before each experiment. Minimize the incubation time in aqueous solutions when possible. 3. Verify the sensitivity of your cell line to other class I HDAC inhibitors. Consider using a different cell line or a combination therapy approach. |
| Precipitation of the compound in cell culture media | Low solubility in aqueous solutions: The final concentration of the compound in the cell culture media may exceed its solubility limit, especially after dilution from a DMSO stock. | 1. Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to minimize solvent toxicity and solubility issues. 2. Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium to determine the maximum soluble concentration. 3. If precipitation persists, consider using a different solvent for the initial stock solution or exploring the use of solubilizing agents, though this should be done with caution as it may affect experimental outcomes. |
| Inconsistent results between experiments | 1. Variability in compound preparation: Inconsistent preparation of stock and working solutions can lead to variations in the final concentration. 2. Degradation of the compound: Using older or improperly stored stock solutions can result in reduced potency. 3. Biological variability: Differences in cell passage number, cell density, or reagent quality can contribute to variability. | 1. Follow a standardized protocol for preparing all solutions. Use calibrated pipettes and ensure the compound is fully dissolved. 2. Use freshly prepared stock solutions or ensure that stored aliquots are within their recommended shelf life. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Unexpected off-target effects | Lack of specificity: While this compound is a selective class I HDAC inhibitor, at high concentrations, it may inhibit other HDAC isoforms or have other off-target effects. | 1. Perform a dose-response experiment to determine the optimal concentration range that provides the desired on-target effect with minimal off-target activity. 2. Use appropriate controls, such as other class I HDAC inhibitors or inactive structural analogs, to confirm that the observed effects are due to the specific inhibition of class I HDACs. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data sourced from MedChemExpress Product Data Sheet.[4]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. In Vitro HDAC Activity Assay (Fluorometric)
-
Objective: To measure the inhibitory activity of this compound on class I HDAC enzymes.
-
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin with an HDAC inhibitor like Trichostatin A to stop the HDAC reaction)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer only (negative control) and a known HDAC inhibitor (positive control).
-
Add the recombinant HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the HDAC reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
3. Western Blot Analysis of Histone Acetylation
-
Objective: To assess the effect of this compound on histone H3 and H4 acetylation levels in cells.
-
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture AML cells to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total histone H3.
-
Visualizations
Caption: Signaling pathway of this compound in Acute Myeloid Leukemia (AML) cells.
Caption: General experimental workflow for evaluating this compound activity.
References
Validation & Comparative
A Comparative Analysis of Hdac-IN-27 and Romidepsin in T-cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators for T-cell lymphoma, histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic class. This guide provides a comparative overview of a novel investigational agent, Hdac-IN-27, and the established FDA-approved drug, romidepsin. While direct comparative preclinical studies are not yet available, this document synthesizes the existing data for each compound to offer a preliminary assessment for research and development purposes.
At a Glance: this compound vs. Romidepsin
| Feature | This compound | Romidepsin |
| Target | Selective Class I HDACs (HDAC1, HDAC2, HDAC3)[1] | Potent inhibitor of HDACs[2] |
| Potency | IC50 values of 0.43 nM (HDAC1), 0.51 nM (HDAC2), 3.01 nM (HDAC3)[1] | Not specified in the provided results |
| Bioavailability | Orally active[1] | Intravenous administration[3] |
| Preclinical Models | Acute Myeloid Leukemia (AML) cell lines (MV4-11, HL60)[1] | T-cell lymphoma cell lines and xenograft models[4] |
| Observed Effects | Induces apoptosis and histone acetylation (AcHH3 and AcHH4)[1] | Induces apoptosis, cell cycle arrest, and modulates gene expression[4][5][6] |
| Development Stage | Preclinical[1] | FDA-approved for cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL)[4] |
Mechanism of Action: Targeting Epigenetic Regulation
Both this compound and romidepsin function by inhibiting histone deacetylases, enzymes that play a crucial role in regulating gene expression. By blocking HDACs, these inhibitors lead to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes and other genes that can induce cell cycle arrest and apoptosis in cancer cells.
This compound is characterized as a selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum HDAC inhibitors.
Romidepsin is a potent HDAC inhibitor, though its broader selectivity profile across different HDAC classes is a key characteristic of its mechanism.[2][6] Its established clinical efficacy in T-cell lymphoma underscores the therapeutic potential of targeting HDACs in this malignancy.
Preclinical Efficacy: A Look at the Data
This compound:
Data on this compound is currently limited to preclinical studies in acute myeloid leukemia (AML) models. In these studies, this compound demonstrated significant anti-proliferative activity. Specifically, in wt-p53 MV4-11 AML cells, it induced cleavage of pro-caspase-3, leading to apoptotic cell death and an accumulation of cells in the sub-G1 phase.[1] In HL60 cells, it induced G2/M cell cycle arrest.[1] These findings highlight its potential as an anti-cancer agent, though its efficacy in T-cell lymphoma models remains to be investigated.
Romidepsin:
Romidepsin has undergone extensive preclinical and clinical evaluation in T-cell lymphoma. Preclinical studies have consistently shown its ability to induce apoptosis and inhibit the growth of T-cell lymphoma cell lines.[4] In xenograft models, romidepsin has demonstrated significant anti-tumor activity.[4] Clinical trials have further solidified its efficacy, leading to its approval for the treatment of CTCL and PTCL.[4]
Experimental Protocols
Detailed experimental protocols for this compound in T-cell lymphoma are not available. However, based on the assays conducted in AML studies and general protocols for evaluating HDAC inhibitors, the following methodologies would be relevant for a comparative study.
Cell Viability Assay (MTT Assay):
-
Seed T-cell lymphoma cells (e.g., Jurkat, HuT-78) in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with increasing concentrations of this compound or romidepsin for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat T-cell lymphoma cells with this compound or romidepsin at their respective IC50 concentrations for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Histone Acetylation:
-
Treat T-cell lymphoma cells with this compound or romidepsin for 6-24 hours.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
HDAC inhibitors like this compound and romidepsin influence multiple downstream signaling pathways to exert their anti-tumor effects. A key mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: Simplified signaling pathway of HDAC inhibitors leading to apoptosis.
A typical experimental workflow for comparing the in vitro efficacy of these two compounds would involve a series of assays to determine their effects on cell viability, apoptosis, and target engagement.
Caption: Workflow for in vitro comparison of this compound and romidepsin.
Conclusion
Romidepsin is a well-characterized and clinically validated HDAC inhibitor for T-cell lymphoma. This compound, a novel, orally available, and selective Class I HDAC inhibitor, has shown promise in preclinical AML models. While its potential in T-cell lymphoma is yet to be determined, its distinct selectivity profile warrants further investigation. Direct comparative studies are necessary to fully elucidate the relative efficacy and therapeutic potential of this compound versus romidepsin in T-cell lymphoma models. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 6. Histone Deacetylase Inhibitors for Peripheral T-Cell Lymphomas [mdpi.com]
A Comparative Guide to the Efficacy of Hdac-IN-27 and Other Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hdac-IN-27, a novel class I histone deacetylase (HDAC) inhibitor, with other inhibitors in its class. The information presented is based on available experimental data, focusing on efficacy, cellular mechanisms, and biochemical activity.
Introduction to this compound and Class I HDACs
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are particularly relevant targets in oncology due to their frequent dysregulation in cancer. This compound (also known as compound 11h) is a potent, orally active, and selective inhibitor of class I HDACs.[1][2][3] It belongs to a novel class of hydrazide-based inhibitors, which are designed to have a superior pharmacokinetic profile compared to traditional hydroxamate-based inhibitors.[2]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| This compound (11h) | 0.43 | 3.01 | 1.24 | [2] |
| Panobinostat | 2.4 | 4.2 | 1.8 | [2] |
Note: Panobinostat is a pan-HDAC inhibitor included for comparison as it was evaluated in the same study as this compound.
Table 2: In Vitro Anti-proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines (IC50)
| Cell Line | This compound (11h) (nM) | Panobinostat (nM) | Reference |
| MV4-11 | 19.23 | 8.54 | [2] |
| MOLM-13 | 25.68 | 11.27 | [2] |
| HL-60 | 61.04 | 28.93 | [2] |
| U937 | 55.32 | 35.61 | [2] |
| THP-1 | 48.75 | 21.49 | [2] |
Table 3: In Vivo Anti-tumor Efficacy in MV4-11 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| This compound (11h) | 4 mg/kg, p.o., qd | 78.9% | No significant toxicity | [2] |
| Panobinostat | 10 mg/kg, p.o., qd | 25.3% | No significant toxicity | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the inhibition of class I HDACs, leading to the hyperacetylation of histones and non-histone proteins. This results in the altered expression of genes involved in cell cycle control and apoptosis.[2] The cellular response to this compound is notably dependent on the p53 tumor suppressor status of the cancer cells.[2][3]
In p53 wild-type cells, this compound treatment leads to the stabilization and activation of p53. This, in turn, transcriptionally upregulates pro-apoptotic proteins such as PUMA and Bax, leading to the activation of the intrinsic apoptotic pathway.[1][2] In contrast, in p53-mutant or null cells, this compound primarily induces a G2/M phase cell cycle arrest.[3]
References
- 1. Histone Deacetylase Inhibitors Prevent p53-Dependent and p53-Independent Bax-Mediated Neuronal Apoptosis through Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Synergistic Anti-Cancer Effects of Hdac-IN-27 and Venetoclax: A Comparative Guide for Researchers
A detailed analysis of the enhanced anti-tumor activity achieved by combining the selective Class I HDAC inhibitor, Hdac-IN-27, with the BCL-2 inhibitor, venetoclax. This guide provides comparative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
In the landscape of precision oncology, the strategic combination of targeted therapies is a cornerstone of developing more effective and durable treatment regimens. This guide explores the synergistic relationship between this compound, a potent and selective inhibitor of Class I histone deacetylases (HDACs), and venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor. While direct experimental data on the combination of this compound and venetoclax is emerging, this document leverages available data from studies on structurally and functionally similar HDAC inhibitors, such as the novel purine-benzohydroxamate compound 4f, to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals.[1][2]
Rationale for Combination Therapy
Venetoclax has demonstrated significant efficacy in various hematological malignancies by selectively inhibiting the anti-apoptotic protein BCL-2, thereby restoring the intrinsic apoptotic pathway in cancer cells.[3][4][5][6] However, intrinsic and acquired resistance to venetoclax can occur, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL.
HDAC inhibitors represent a promising class of anti-cancer agents that exert their effects through epigenetic modulation, leading to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[7][8][9] Notably, HDAC inhibitors have been shown to downregulate the expression of MCL-1 and other survival proteins, providing a strong mechanistic rationale for their combination with venetoclax to overcome resistance and enhance therapeutic efficacy.[1][10] this compound, as a potent, orally active, and selective Class I HDAC inhibitor, is an excellent candidate for such combination strategies.[2]
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of venetoclax in combination with various HDAC inhibitors in hematological cancer cell lines. It is important to note that data for "Compound 4f," a novel purine-benzohydroxamate HDAC inhibitor structurally related to this compound, is used as a proxy to project the potential synergistic efficacy of this compound with venetoclax.[1]
Table 1: Synergistic Effects on Cell Viability (IC50 Values in µM)
| Cell Line | Cancer Type | Venetoclax (Alone) | HDAC Inhibitor (Alone) | Combination (Venetoclax + HDACi) | Combination Index (CI) | HDAC Inhibitor Used |
| MOLM-13 | AML | 0.008 | 0.09 (Compound 4f) | Synergistic Reduction | <1 | Compound 4f (as this compound proxy)[1] |
| MV4-11 | AML | 0.005 | 0.05 (Compound 4f) | Synergistic Reduction | <1 | Compound 4f (as this compound proxy)[1] |
| U937 | AML | >10 | 0.2 (CUDC-907) | Synergistic Reduction | <1 | CUDC-907[11] |
| OCI-AML3 | AML | 0.002 | 0.1 (CUDC-907) | Synergistic Reduction | <1 | CUDC-907[11] |
| SU-DHL-4 | DLBCL | >1 | 0.02 (Chidamide) | Synergistic Reduction | <1 | Chidamide[10] |
| DB | DLBCL | 0.5 | 0.05 (Chidamide) | Synergistic Reduction | <1 | Chidamide[10] |
Table 2: Enhancement of Apoptosis by Combination Therapy
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Venetoclax Alone | HDAC Inhibitor Used |
| MOLM-13 | AML | Venetoclax (0.01 µM) | 25% | - | Compound 4f (as this compound proxy)[1] |
| MOLM-13 | AML | Compound 4f (0.1 µM) | 15% | - | Compound 4f (as this compound proxy)[1] |
| MOLM-13 | AML | Venetoclax + Compound 4f | 65% | 2.6 | Compound 4f (as this compound proxy)[1] |
| MV4-11 | AML | Venetoclax (0.005 µM) | 30% | - | Compound 4f (as this compound proxy)[1] |
| MV4-11 | AML | Compound 4f (0.05 µM) | 20% | - | Compound 4f (as this compound proxy)[1] |
| MV4-11 | AML | Venetoclax + Compound 4f | 75% | 2.5 | Compound 4f (as this compound proxy)[1] |
| U937 | AML | Venetoclax (1 µM) | 10% | - | CUDC-907[11] |
| U937 | AML | CUDC-907 (0.2 µM) | 15% | - | CUDC-907[11] |
| U937 | AML | Venetoclax + CUDC-907 | 55% | 5.5 | CUDC-907[11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Synergistic mechanism of this compound and venetoclax.
Caption: Experimental workflow for synergy assessment.
Caption: Rationale for using Compound 4f as a proxy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the context of assessing the synergy between this compound and venetoclax.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, venetoclax, and their combination in a fixed-ratio design for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, venetoclax, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[12]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method and CompuSyn software.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and in combination from the cell viability or apoptosis data.
-
CI Calculation: The software calculates CI values based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation:
Conclusion and Future Directions
The combination of this compound and venetoclax holds significant promise as a therapeutic strategy for hematological malignancies. The preclinical data from analogous HDAC inhibitors strongly suggest a synergistic interaction that leads to enhanced cancer cell death. The provided experimental protocols offer a framework for researchers to further investigate this specific drug combination.
Future studies should focus on generating direct experimental evidence for the this compound and venetoclax combination in a broader range of cancer models, including patient-derived xenografts. Elucidating the precise molecular changes induced by this combination through transcriptomic and proteomic analyses will further refine our understanding of its mechanism of action and may identify biomarkers for patient stratification in future clinical trials.[3][4][14] The continued exploration of such rational drug combinations is paramount to advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venetoclax Combination Therapy for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Facebook [cancer.gov]
- 5. A Study of Venetoclax in Combination With Conventional Chemotherapy in Pediatric Patients With Acute Myeloid Leukemia | Clinical Research Trial Listing [centerwatch.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASH 2024: A Phase I Study of Chidamide in Combination with Dcag and Venetoclax in Acute Myeloid Leukemia: Clinical Safety, Efficacy, and Correlative Analysis [clin.larvol.com]
- 8. Enhancing venetoclax efficacy in leukemia through association with HDAC inhibitors [observatorio.fm.usp.br]
- 9. mdpi.com [mdpi.com]
- 10. HDAC inhibitor chidamide synergizes with venetoclax to inhibit the growth of diffuse large B-cell lymphoma via down-regulation of MYC, BCL2, and TP53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 12. biorxiv.org [biorxiv.org]
- 13. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Phase II Study of Venetoclax and HMA-Based Therapies for the Treatment of Older and Unfit Adults With Newly Diagnosed FLT3-Mutated Acute Myeloid Leukemia (AML): A MyeloMATCH Treatment Trial < Clinical Trials at Yale [medicine.yale.edu]
Unraveling Cross-Resistance: A Comparative Analysis of Hdac-IN-27 and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hdac-IN-27, a potent and orally active class I-selective histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-proliferative effects in preclinical cancer models, particularly in acute myeloid leukemia (AML).[1][2] Its unique hydrazide-based chemical structure distinguishes it from other established HDAC inhibitors (HDACis), raising critical questions about its potential for cross-resistance with existing therapies. This guide provides a comparative analysis of this compound with other well-characterized HDACis—Vorinostat, Romidepsin, and Entinostat—to predict its cross-resistance profile and guide future research.
While direct experimental data on the cross-resistance of this compound is not yet publicly available, this analysis extrapolates potential patterns based on the known mechanisms of resistance to different classes of HDACis. Understanding these potential overlaps is crucial for designing effective combination therapies and sequencing strategies in the clinical setting.
Comparative Analysis of HDAC Inhibitor Properties
To contextualize the potential for cross-resistance, it is essential to compare the key characteristics of this compound with those of established HDACis.
| Feature | This compound | Vorinostat (SAHA) | Romidepsin (FK228) | Entinostat (MS-275) |
| Chemical Class | Hydrazide-based | Hydroxamic Acid | Cyclic Depsipeptide | Benzamide |
| HDAC Isoform Selectivity | Class I (HDAC1, 2, 3) | Pan-HDAC (Class I, II, IV) | Class I (HDAC1, 2) > Class II | Class I (HDAC1, 3) |
| Potency (IC50) | 0.43-3.01 nM (HDAC1-3)[1][2] | HDAC1: ~10 nM, HDAC3: ~20 nM[3][4] | HDAC1: ~36 nM, HDAC2: ~47 nM[5][6] | HDAC1: Varies by assay |
| FDA Approval | Preclinical | Cutaneous T-Cell Lymphoma (CTCL), Multiple Myeloma | CTCL, Peripheral T-Cell Lymphoma (PTCL) | Hormone receptor-positive, HER2-negative breast cancer (in combination) |
Predicting the Cross-Resistance Profile of this compound
Mechanisms of resistance to HDACis are complex and can involve upregulation of drug efflux pumps (e.g., P-glycoprotein), alterations in HDAC expression or activity, and changes in downstream signaling pathways that bypass the effects of HDAC inhibition. Cross-resistance patterns often correlate with the chemical class and isoform selectivity of the inhibitors.
Based on available data for other HDACis, we can predict the following cross-resistance scenarios for this compound:
-
Potential for Cross-Resistance with Pan-HDAC Inhibitors: Cell lines that have developed resistance to pan-HDAC inhibitors like Vorinostat through mechanisms that are not dependent on a specific chemical scaffold (e.g., alterations in downstream apoptosis signaling) may also exhibit resistance to this compound.
-
Potential for Non-Cross-Resistance with Different Chemical Classes: Resistance mechanisms tied to the specific chemical structure of an HDACi are less likely to confer cross-resistance to an inhibitor from a different class. For instance, resistance to the cyclic peptide Romidepsin, which can be mediated by drug efflux pumps, may not extend to the hydrazide-based this compound. Similarly, resistance to the benzamide Entinostat may involve mechanisms that do not affect this compound.
-
Impact of Class I Selectivity: As a class I-selective inhibitor, this compound's efficacy might be retained in cells resistant to inhibitors that primarily target other HDAC classes. Conversely, resistance mechanisms involving the upregulation or mutation of HDAC1, 2, or 3 could lead to cross-resistance with other class I-selective inhibitors.
Experimental Data on HDACi Cross-Resistance
The following table summarizes published data on the cross-resistance of the comparator HDACis, which informs the predictions for this compound.
| Resistant Cell Line Model | Primary Resistant Drug | Cross-Resistance Observed | Lack of Cross-Resistance Observed | Reference |
| Belinostat-resistant T-cell lymphoma | Belinostat (Hydroxamic acid derivative) | Romidepsin, Panobinostat, Vorinostat | Not specified | [7] |
| Vorinostat-resistant HCT116 colon cancer | Vorinostat (Hydroxamic acid) | Other hydroxamates (LBH589), Aliphatic acids (Valproic acid) | Benzamides (Entinostat), Cyclic peptides (Romidepsin) | [8][9][10][11][12] |
This data suggests that cross-resistance is more likely to occur between HDACis of the same chemical class. Therefore, it is plausible that this compound, being a hydrazide-based inhibitor, may overcome resistance mechanisms specific to hydroxamic acids, cyclic peptides, and benzamides.
Signaling Pathways and Experimental Workflows
To investigate the cross-resistance of this compound, a series of well-established experimental workflows can be employed.
Caption: Simplified signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for assessing cross-resistance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and comparator HDACis for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells with the HDACis as described for the MTT assay.
-
Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.[13][14]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells and compare the induction of apoptosis between different treatments.
In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs in the presence of inhibitors.
-
Enzyme and Substrate Preparation: Use recombinant human HDAC1, 2, and 3 enzymes and a fluorogenic HDAC substrate.
-
Inhibitor Incubation: Pre-incubate the HDAC enzymes with various concentrations of this compound and comparator HDACis.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction and incubate at 37°C.
-
Developing: Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.[15][16]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Determine the IC50 values for the inhibition of each HDAC isoform.
Conclusion and Future Directions
While direct experimental evidence is pending, the unique chemical structure of this compound as a hydrazide-based, class I-selective HDAC inhibitor suggests a potential to overcome resistance mechanisms associated with other classes of HDACis. Its distinct profile warrants further investigation through rigorous preclinical studies. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the cross-resistance profile of this compound and inform its future clinical development. Such studies will be instrumental in positioning this compound within the landscape of epigenetic therapies and identifying patient populations most likely to benefit from this promising new agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells [figshare.com]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 15. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Hdac-IN-27 and Panobinostat for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparative analysis of two such inhibitors: Hdac-IN-27, a novel class I-selective inhibitor, and panobinostat, a pan-HDAC inhibitor approved for the treatment of multiple myeloma. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct characteristics and potential applications of these two compounds.
Biochemical and Pharmacological Profile
A key differentiator between this compound and panobinostat lies in their selectivity for HDAC isoforms. This compound demonstrates high potency and selectivity for class I HDACs, while panobinostat exhibits broader activity across multiple HDAC classes.
Table 1: Comparative HDAC Inhibitory Activity
| HDAC Isoform | This compound IC₅₀ (nM)[1] | Panobinostat IC₅₀ (nM)[2][3] |
| Class I | ||
| HDAC1 | 0.43 | <13.2 |
| HDAC2 | 3.01 | <13.2 |
| HDAC3 | 1.25 | <13.2 |
| HDAC8 | - | Mid-nanomolar range |
| Class IIa | ||
| HDAC4 | - | Mid-nanomolar range |
| HDAC5 | - | <13.2 |
| HDAC7 | - | Mid-nanomolar range |
| HDAC9 | - | <13.2 |
| Class IIb | ||
| HDAC6 | - | <13.2 |
| HDAC10 | - | <13.2 |
| Class IV | ||
| HDAC11 | - | <13.2 |
Note: '-' indicates data not available in the searched sources.
Panobinostat is a potent pan-HDAC inhibitor with IC₅₀ values in the low nanomolar range for most class I, II, and IV HDACs.[2][3] In contrast, this compound is a potent and selective inhibitor of class I HDACs, with IC₅₀ values of 0.43 nM, 3.01 nM, and 1.25 nM for HDAC1, HDAC2, and HDAC3, respectively.[1]
In Vitro Anti-proliferative Activity
Both this compound and panobinostat have demonstrated potent anti-proliferative effects in various cancer cell lines.
Table 2: Comparative Anti-proliferative Activity (IC₅₀ values)
| Cell Line | Cancer Type | This compound (nM) | Panobinostat (nM) |
| MV4-11 | Acute Myeloid Leukemia | - | - |
| HL60 | Acute Myeloid Leukemia | - | - |
| SW-982 | Synovial Sarcoma | - | 100[4] |
| SW-1353 | Chondrosarcoma | - | 20[4] |
| HeLa | Cervical Cancer | - | - |
| SiHa | Cervical Cancer | - | - |
| H1299 | Non-small cell lung cancer | - | 5[5] |
| A549 | Non-small cell lung cancer | - | 30[5] |
| SCLC cell lines | Small cell lung cancer | - | <25[6] |
| HH | Cutaneous T-cell lymphoma | - | 1.8 |
| BT474 | Breast Cancer | - | 2.6 |
| HCT116 | Colon Cancer | - | 7.1 |
| A2780 | Ovarian Cancer | - | 35[7] |
Note: '-' indicates data not available in the searched sources.
This compound has shown significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines.[1] Panobinostat has demonstrated broad anti-proliferative activity across a wide range of hematological and solid tumor cell lines, with IC₅₀ values often in the low nanomolar range.[4][5][6]
Mechanism of Action and Cellular Effects
Both inhibitors induce cell death and cell cycle arrest in cancer cells, consistent with the general mechanism of HDAC inhibition.
General Mechanism of HDAC Inhibition
The fundamental mechanism of action for both this compound and panobinostat involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Hdac-IN-27: A Comparative Analysis of its Selectivity Profile Against Other Benzamide HDAC Inhibitors
For Immediate Release
[City, State] – October 26, 2025 – In the competitive landscape of epigenetic drug discovery, the selectivity of histone deacetylase (HDAC) inhibitors is a critical determinant of their therapeutic potential and safety profile. A detailed comparison of Hdac-IN-27 with other prominent benzamide HDAC inhibitors reveals its distinct selectivity profile, positioning it as a potent tool for researchers in oncology and other therapeutic areas. This guide provides a comprehensive analysis of this compound's performance, supported by experimental data and detailed methodologies.
Unveiling the Selectivity of this compound
This compound has emerged as a potent, orally active, and selective inhibitor of Class I HDAC enzymes.[1] Its inhibitory activity is particularly pronounced against HDAC1, HDAC2, and HDAC3, with IC50 values in the low nanomolar range. This high affinity for Class I HDACs is a key characteristic that distinguishes it from other benzamide inhibitors.
Comparative Selectivity Profiles
To contextualize the performance of this compound, a comparative analysis of its half-maximal inhibitory concentrations (IC50) against other well-characterized benzamide HDAC inhibitors is presented below. The data, summarized from various independent studies, highlights the nuances in isoform selectivity among these compounds.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC8 (IC50, µM) | Other HDACs (IC50) |
| This compound | 0.43 - 9.54 | 1.1 - 28.04 | 1.41 - 3.01 | - | Selective for Class I |
| Mocetinostat (MGCD0103) | 150 | 290 | 1660 | >10 | No activity against HDAC4, 5, 6, 7.[1][2][3][4] IC50 of 590 nM for HDAC11.[2] |
| Entinostat (MS-275) | 243 - 510 | 453 | 248 - 1700 | >100 | Selective for Class I.[5][6][7][8][9] |
| Tacedinaline (CI-994) | 900 | 900 | 1200 | >20 | Selective for Class I.[10][11][12] |
Note: IC50 values can vary between different studies and assay conditions.
The data clearly indicates that this compound exhibits significantly higher potency against HDAC1, HDAC2, and HDAC3 compared to Mocetinostat, Entinostat, and Tacedinaline. This heightened potency at the nanomolar level suggests a potential for achieving therapeutic effects at lower concentrations, which could translate to a more favorable safety profile.
Experimental Protocols: Determining HDAC Inhibitor Selectivity
The determination of HDAC inhibitor selectivity is a crucial step in drug development. The following outlines a general experimental workflow for assessing the inhibitory activity of compounds against a panel of HDAC isoforms.
Biochemical HDAC Activity/Inhibition Assay (Fluorometric)
This in vitro assay is a widely used method to quantify the enzymatic activity of purified HDAC isoforms and the potency of inhibitory compounds.
-
Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution (containing a protease like trypsin), and the test inhibitor at various concentrations.
-
Enzyme Reaction : In a 96-well plate, incubate the purified recombinant HDAC enzyme with the test inhibitor for a defined period.
-
Substrate Addition : Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Development : Stop the reaction and release the fluorophore by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent group.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis : Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. exchemistry.com [exchemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Entinostat (MS275) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 10. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Validating the Anti-Leukemic Activity of Hdac-IN-27 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-27, with established HDAC inhibitors, Vorinostat and Panobinostat, in the context of anti-leukemic activity. The data presented is based on preclinical studies in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound, a potent and orally active class I HDAC-selective inhibitor, has demonstrated significant anti-proliferative activity against AML cell lines.[1] In vivo studies utilizing an MV4-11 AML xenograft model have shown that oral administration of this compound at a dose of 4 mg/kg results in a substantial tumor growth inhibition (TGI) of 78.9%.[2][3] This efficacy is attributed to its superior pharmacokinetic profile, including an oral bioavailability of 112%, and its ability to induce higher levels of histone acetylation in tumor tissues compared to other HDAC inhibitors like Panobinostat.[2] The mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest, mediated by the upregulation of p21 and activation of caspases.[1][4] This guide provides a comparative analysis of this compound with Vorinostat and Panobinostat, summarizing their performance in preclinical leukemia models and detailing the experimental protocols for their evaluation.
Comparative Efficacy of HDAC Inhibitors in AML Xenograft Models
The following table summarizes the available preclinical data for this compound, Vorinostat, and Panobinostat in leukemia xenograft models. It is important to note that a direct head-to-head comparison in the same study is not available; therefore, the data is compiled from different studies and should be interpreted with consideration of the varied experimental conditions.
| Drug | Leukemia Model | Dosage and Administration | Key Efficacy Readouts | Reference |
| This compound | MV4-11 (AML) Xenograft | 4 mg/kg, once daily, oral (p.o.) | Tumor Growth Inhibition (TGI): 78.9% | [2][3] |
| Panobinostat | MLL-rearranged ALL Xenograft | 10 mg/kg, daily, intraperitoneal (i.p.) | Significant extension of survival | [5] |
| Panobinostat | MV4;11 (AML) Xenograft | 2.5 mg/kg (with Azacitidine) | Increased median survival by 6 days (as single agent) | [6] |
| Vorinostat | Neuroblastoma Xenograft | 25 mg/kg, 3 times a week, i.p. | Significant reduction in tumor growth | [7] |
Mechanism of Action: this compound Signaling Pathway
This compound, as a class I HDAC inhibitor, exerts its anti-leukemic effects by altering the acetylation status of histones and other proteins, leading to changes in gene expression that promote apoptosis and cell cycle arrest. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound in leukemia cells.
Experimental Protocols
This section details the methodologies for establishing and utilizing a patient-derived xenograft (PDX) model of AML to evaluate the efficacy of HDAC inhibitors.
Establishment of AML Patient-Derived Xenograft Model
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia cell line) is commonly used.
-
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent graft rejection.
-
Implantation:
-
Harvest MV4-11 cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers twice weekly.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach a volume of approximately 100-150 mm³.
-
Drug Administration
-
This compound:
-
Formulation: Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosage and Route: Administer 4 mg/kg orally (p.o.) once daily.
-
-
Panobinostat:
-
Formulation: Dissolve in a suitable vehicle (e.g., 5% dextrose in water).
-
Dosage and Route: Administer 10 mg/kg intraperitoneally (i.p.) once daily.
-
-
Vorinostat:
-
Formulation: Prepare a suspension in a vehicle like 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water.
-
Dosage and Route: Administer 25 mg/kg intraperitoneally (i.p.) three times a week.
-
-
Control Group: Administer the respective vehicle to the control group following the same schedule and route as the treated groups.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Survival Analysis:
-
In a separate cohort of animals, continue treatment and monitor survival.
-
Record the date of death for each animal.
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, collect tumor tissues.
-
Perform Western blot analysis to assess the levels of acetylated histones (e.g., Ac-H3, Ac-H4), p21, and cleaved caspase-3 to confirm target engagement and downstream effects.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo study to validate the efficacy of an anti-leukemic compound using a PDX model.
Caption: Workflow for in vivo efficacy testing in a leukemia PDX model.
Conclusion
This compound demonstrates promising anti-leukemic activity in preclinical models, with a favorable pharmacokinetic profile and significant in vivo efficacy. Its potent and selective inhibition of class I HDACs leads to robust tumor growth inhibition in an AML xenograft model. While direct comparative studies are limited, the available data suggests that this compound holds potential as a valuable therapeutic agent for leukemia. Further investigation, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate its therapeutic benefit compared to existing HDAC inhibitors. This guide provides a foundational framework for researchers to design and interpret such validation studies.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation therapy for the treatment of t(8;21) acute myeloid leukemia using histone deacetylase inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. Up-regulation of P21 inhibits TRAIL-mediated extrinsic apoptosis, contributing resistance to SAHA in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Hdac-IN-27 and entinostat in solid tumors
A comprehensive analysis of the preclinical data for two selective Class I histone deacetylase (HDAC) inhibitors.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of tumor cells, they can induce cell cycle arrest, differentiation, and apoptosis. This guide provides a head-to-head comparison of two selective Class I HDAC inhibitors, Hdac-IN-27 and entinostat, with a focus on their preclinical performance in solid tumors.
It is important to note that while extensive preclinical data exists for entinostat in various solid tumor models, publicly available information on the efficacy of this compound is currently limited to hematological malignancies, specifically acute myeloid leukemia (AML). Direct comparative studies of these two inhibitors in solid tumors have not been identified in the available literature. This guide, therefore, presents the existing data for each compound to facilitate an informed, albeit indirect, comparison and to highlight areas for future research.
Mechanism of Action: Class I HDAC Inhibition
Both this compound and entinostat are potent inhibitors of Class I HDAC enzymes, primarily HDAC1 and HDAC3. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Inhibition of these HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, leading to anti-cancer effects.
Data Presentation
This compound: Preclinical Data
As of the latest available data, preclinical studies on this compound have primarily focused on its activity in acute myeloid leukemia (AML). No specific data on its efficacy in solid tumor models has been identified.
Table 1: In Vitro Efficacy of this compound against HDAC Enzymes and AML Cell Lines
| Target | IC50 (nM) | Cell Line (AML) | IC50 (nM) | Reference |
| HDAC1 | 0.43 | MV4-11 | - | [1] |
| HDAC2 | - | HL60 | - | [1] |
| HDAC3 | 3.01 | - | - | [1] |
Note: Specific IC50 values for AML cell lines were not provided in the available reference.
Entinostat: Preclinical Data in Solid Tumors
Entinostat has been evaluated in a range of solid tumor models, demonstrating anti-proliferative and anti-tumor activity.
Table 2: In Vitro Efficacy of Entinostat in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Rh10 | Rhabdomyosarcoma | 280 - 1300 | 96 hours | [2] |
| Rh18 | Rhabdomyosarcoma | 280 - 1300 | 96 hours | [2] |
| Rh36 | Rhabdomyosarcoma | 280 - 1300 | 96 hours | [2] |
| Rh41 | Rhabdomyosarcoma | 280 - 1300 | 96 hours | [2] |
| WSU-HN6 | Oral Squamous Cell Carcinoma | ~500 | 24 hours | [3] |
| WSU-HN12 | Oral Squamous Cell Carcinoma | ~1000 | 24 hours | [3] |
Table 3: In Vivo Efficacy of Entinostat in Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Rh10 | Rhabdomyosarcoma | 10 mg/kg, oral, twice daily, 4 days/week for 3 weeks | Significant growth inhibition | [2] |
| BBN963 | Bladder Cancer | 5 mg/kg, oral, 5 days/week | 90% inhibition in immunocompetent mice | [4] |
| Lewis Lung Carcinoma | Lung Cancer | 10 mg/kg, intraperitoneal, 3 times/week | Significant tumor growth delay | [5] |
Table 4: Pharmacokinetic Parameters of Entinostat in Preclinical Models
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Mouse | 2.5 mg/kg (twice daily for 7 doses) | Oral | 569.4 | 0.25 | - | 435.6 (0-12h) | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HDAC inhibitor (this compound or entinostat) or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a compound in a preclinical animal model.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human solid tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups, including a vehicle control group and one or more drug treatment groups.
-
Drug Administration: Administer the HDAC inhibitor (this compound or entinostat) according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a maximum allowable size or for a predetermined duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This guide provides a comparative overview of this compound and entinostat, two selective Class I HDAC inhibitors. While entinostat has demonstrated promising preclinical activity against a variety of solid tumors, there is a notable lack of publicly available data on the efficacy of this compound in similar models. The potent enzymatic and anti-leukemic activity of this compound suggests it may hold potential in solid tumors, but further preclinical investigation is required to substantiate this. Researchers and drug development professionals are encouraged to consider this data gap when evaluating these two compounds for solid tumor applications. Future head-to-head preclinical studies are warranted to provide a direct and comprehensive comparison of their therapeutic potential in this setting.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Hdac-IN-27
For laboratory professionals engaged in groundbreaking research and development, ensuring a safe and compliant laboratory environment is paramount. This document provides crucial safety and logistical information for the proper handling and disposal of Hdac-IN-27, a potent and orally active inhibitor of HDAC Class I. Adherence to these procedures is vital for personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below, offering a quick reference for researchers.
| Property | Value |
| Molecular Formula | C20H22N4O2[1] |
| CAS Number | 2763368-89-2 |
| Purity | 97.07%[2] |
| IC50 Values (HDAC1-3) | 0.43 to 3.01 nM[2][3] |
Immediate Safety and First Aid Measures
While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols.[4] In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek prompt medical attention.[4]
-
Skin Contact: Thoroughly rinse the affected skin area with plenty of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[4]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical advice.[4]
Proper Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step workflow outlines the recommended disposal procedure.
Experimental Protocol for Accidental Release Containment:
In the event of an accidental spill, the following protocol should be enacted swiftly and safely:
-
Ensure Personal Safety: Immediately don full personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilate the Area: Ensure the laboratory has adequate ventilation to avoid the inhalation of any vapors, mists, or dust.[4]
-
Contain the Spill: Prevent further leakage or spillage. Take measures to keep the product away from drains and water courses.[4]
-
Absorb the Substance: For liquid solutions, use a finely-powdered, liquid-binding material such as diatomite or sand to absorb the spill.[4]
-
Collect and Secure Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Waste: The sealed container with the collected waste should be disposed of as non-hazardous chemical waste, following all institutional and local regulations.
For fires involving this compound, use a water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[4] Firefighters should wear self-contained breathing apparatus and protective clothing, as combustion may emit irritant fumes.[4]
References
Essential Safety and Operational Guide for Hdac-IN-27
This document provides immediate safety, handling, and disposal protocols for Hdac-IN-27, a potent, orally active class I HDAC-selective inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal of waste.
Key Safety Information
According to the Safety Data Sheet (SDS) for this compound dihydrochloride, the substance is not classified as a hazardous mixture. However, standard laboratory safety precautions should always be observed.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, a comprehensive PPE program is crucial to minimize exposure and ensure a safe working environment.[2]
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be used for additional protection against splashes.[3][4] | To protect against accidental splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Use standard good laboratory practices. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Recommended storage temperature is -20°C.[5]
-
Keep in a dry and well-ventilated place.
Disposal Plan
As this compound is not classified as hazardous, disposal should follow general laboratory guidelines for non-hazardous chemical waste. However, always consult and adhere to local, state, and federal regulations.[6][7][8]
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled waste container.
-
Do not mix with hazardous waste streams to avoid unnecessary costly disposal.
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent.
-
Once cleaned, labels on the container should be defaced or removed before disposal in regular laboratory glass or plastic recycling, as per institutional guidelines.[9]
Quantitative Data: Inhibitory Activity of this compound
This compound is a potent inhibitor of Class I Histone Deacetylases (HDACs). The following table summarizes its in vitro inhibitory activity (IC50).
| Target | IC50 (nM) |
| HDAC1 | 0.43 |
| HDAC2 | 0.89 |
| HDAC3 | 3.01 |
Data sourced from MedChemExpress product information.[10][11]
Experimental Protocols
Below are generalized protocols for common assays used to evaluate the activity of HDAC inhibitors like this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified HDAC enzyme.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Add the purified recombinant HDAC enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate for a short period at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin).
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of HDAC activity.
Cellular Histone Acetylation Assay (Western Blot)
This protocol determines the effect of this compound on the acetylation status of histones within cultured cells.
Methodology:
-
Culture cells (e.g., a relevant cancer cell line) in appropriate media.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein or nuclear extracts.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
As a loading control, also probe with an antibody for a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the signal for the acetylated histone relative to the total histone or loading control indicates HDAC inhibition.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This assay assesses the impact of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.
-
Incubate for 1-4 hours to allow viable cells to metabolize the salt into a colored formazan product.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the formazan product on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
Signaling Pathway Diagram
The primary mechanism of action for HDAC inhibitors like this compound is the prevention of histone deacetylation, which leads to a more open chromatin structure and subsequent changes in gene expression.
Caption: Mechanism of this compound action in the cell nucleus.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
